molecular formula C11H8ClNO B8748884 5-Chloro-6-phenylpyridin-3-OL CAS No. 1355070-34-6

5-Chloro-6-phenylpyridin-3-OL

Cat. No.: B8748884
CAS No.: 1355070-34-6
M. Wt: 205.64 g/mol
InChI Key: IIYUYJGHPSMEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-phenylpyridin-3-OL is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-phenylpyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-phenylpyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1355070-34-6

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-6-phenylpyridin-3-ol

InChI

InChI=1S/C11H8ClNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H

InChI Key

IIYUYJGHPSMEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6), a substituted pyridinol of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages predictive modeling, analysis of analogous structures, and established principles of organic chemistry to offer valuable insights. This guide covers predicted physicochemical properties, a plausible (though hypothetical) synthetic route, expected spectral characteristics, and a discussion of its potential biological significance and applications. The information presented herein is intended to serve as a foundational resource for researchers initiating projects involving this molecule, enabling informed experimental design and hypothesis generation.

Introduction and Scientific Context

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1][2] The introduction of specific substituents, such as halogens and aryl groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[3][4] The title compound, 5-Chloro-6-phenylpyridin-3-ol, combines several key structural features: a 3-hydroxypyridine core, a chloro substituent, and a phenyl group.

The 3-hydroxypyridine moiety is of particular interest due to its potential for hydrogen bonding and its presence in various bioactive natural products.[5] The chlorine atom can enhance membrane permeability and metabolic stability, and may participate in halogen bonding, a recognized interaction in drug-receptor binding.[3][4] The phenyl group provides a lipophilic domain and can engage in π-stacking interactions. This combination of functionalities suggests that 5-Chloro-6-phenylpyridin-3-ol is a promising scaffold for the development of novel therapeutics.

This guide aims to bridge the current information gap by providing a detailed theoretical and predictive analysis of this compound, thereby facilitating its future investigation and application in drug discovery and development.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, a variety of computational models can provide reliable predictions.

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₁₁H₈ClNO-
Molecular Weight 205.64 g/mol -
logP (Octanol/Water Partition Coefficient) 2.5 - 3.5Prediction based on similar structures and computational models. The phenyl and chloro groups increase lipophilicity, while the hydroxyl group reduces it.[]
Aqueous Solubility LowPredicted based on high logP. Likely to be poorly soluble in water.
pKa (acidic) 8.0 - 9.0The phenolic hydroxyl group is expected to be weakly acidic.
pKa (basic) 2.0 - 3.0The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and phenyl substituents.
Melting Point 150 - 180 °CEstimated based on the rigid aromatic structure and potential for intermolecular hydrogen bonding.
Polar Surface Area (PSA) ~40-50 ŲCalculated based on the hydroxyl and nitrogen atoms, suggesting moderate cell permeability.[7]

Synthesis and Purification: A Hypothetical Protocol

While a specific synthesis for 5-Chloro-6-phenylpyridin-3-ol has not been detailed in the literature, a plausible route can be designed based on established methods for constructing substituted 3-hydroxypyridines.[5][8][9] The following protocol is a hypothetical, yet chemically sound, approach.

Proposed Synthetic Pathway

A convergent synthesis could involve the construction of a substituted furan followed by a ring transformation to the desired pyridine.

Synthetic_Pathway A 2-Phenylfuran B 2-Acyl-5-phenylfuran A->B Friedel-Crafts Acylation (e.g., Ac₂O, SnCl₄) C 5-Chloro-6-phenylpyridin-3-ol B->C Ring Expansion (e.g., NH₃, high T/P)

Caption: Hypothetical synthesis of 5-Chloro-6-phenylpyridin-3-ol.

Step-by-Step Hypothetical Protocol

Step 1: Synthesis of an appropriate 2-acyl-5-phenylfuran derivative.

  • To a solution of 2-phenylfuran in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., SnCl₄).

  • Cool the mixture to 0 °C.

  • Slowly add an appropriate acylating agent (e.g., chloroacetyl chloride) to introduce the necessary carbon and chlorine atoms.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-acyl-5-phenylfuran intermediate.

Causality: The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings like furan. The use of a chloro-substituted acylating agent is a strategic choice to incorporate the chlorine atom early in the synthesis.

Step 2: Ring Expansion to 5-Chloro-6-phenylpyridin-3-ol.

  • Place the purified 2-acyl-5-phenylfuran intermediate in a high-pressure reactor.

  • Add a source of ammonia, such as a solution of ammonia in methanol.

  • Seal the reactor and heat to a high temperature (e.g., 150-200 °C) for several hours. The pressure will increase significantly.

  • After cooling, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-Chloro-6-phenylpyridin-3-ol.

Causality: The reaction of 2-acylfurans with ammonia at high temperature and pressure is a known method for the synthesis of 3-hydroxypyridines.[5] This transformation involves a series of condensations and rearrangements to form the pyridine ring.

Spectral Characteristics (Predicted)

The following are predicted spectral data based on the structure of 5-Chloro-6-phenylpyridin-3-ol and spectroscopic principles for analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons (Phenyl group, ~7.2-7.6 ppm): A multiplet integrating to 5 protons is expected.

  • Pyridine Protons (~7.0-8.0 ppm): Two doublets are expected for the two protons on the pyridine ring, with a small coupling constant (J ≈ 2-3 Hz). The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Hydroxyl Proton (~9.0-11.0 ppm): A broad singlet, which may be exchangeable with D₂O. The chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy
  • Phenyl Carbons (~125-140 ppm): Several signals are expected in this region.

  • Pyridine Carbons (~110-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the hydroxyl group will be significantly downfield, as will the carbon attached to the phenyl group. The carbon attached to the chlorine will also be shifted.

  • Tautomerism Consideration: It is important to note that 3-hydroxypyridine can exist in equilibrium with its zwitterionic pyridinone tautomer. This can lead to broadening of signals or the appearance of two sets of signals in the NMR spectra depending on the solvent and temperature.[10][11]

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 205.

  • Isotope Peak (M+2): Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 207 with about one-third the intensity of the M⁺ peak is a key diagnostic feature.[12][13]

  • Fragmentation: Common fragmentation pathways may include the loss of HCl (M-36), CO (from the hydroxyl group), and cleavage of the phenyl group.[14][15]

Infrared (IR) Spectroscopy
  • O-H Stretch (~3200-3600 cm⁻¹): A broad band characteristic of a hydroxyl group involved in hydrogen bonding.[16]

  • C=C and C=N Stretching (~1400-1600 cm⁻¹): Multiple sharp bands corresponding to the aromatic rings.

  • C-O Stretching (~1200-1300 cm⁻¹): A strong band for the phenolic C-O bond.

  • C-Cl Stretching (~700-800 cm⁻¹): A band in the fingerprint region.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 5-Chloro-6-phenylpyridin-3-ol, its structural motifs are present in compounds with a wide range of therapeutic applications.

  • Kinase Inhibition: Many kinase inhibitors feature substituted pyridine and phenyl rings. The scaffold of 5-Chloro-6-phenylpyridin-3-ol could be a starting point for the design of inhibitors targeting various kinases involved in cancer and inflammatory diseases.

  • Antimicrobial and Antifungal Agents: Chloro-substituted aromatic and heterocyclic compounds have a rich history as antimicrobial and antifungal agents.[17][18] The title compound could be explored for its activity against various pathogens.

  • CNS-active Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system.[1] The lipophilicity imparted by the phenyl and chloro groups may allow for blood-brain barrier penetration.

  • Scaffold for Combinatorial Chemistry: 5-Chloro-6-phenylpyridin-3-ol, with its reactive hydroxyl group, is an excellent starting material for the generation of compound libraries through derivatization, enabling high-throughput screening for various biological targets.

The following workflow illustrates a potential screening cascade for evaluating the biological potential of this compound.

Screening_Workflow A 5-Chloro-6-phenylpyridin-3-ol Synthesis & Purification B Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) A->B C Hit Identification B->C D Secondary Assays (e.g., IC₅₀ Determination, Cellular Activity) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies E->F

Caption: A potential workflow for biological evaluation.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Chloro-6-phenylpyridin-3-ol. However, based on the general properties of related chloro-aromatic and heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6) is a chemical entity with significant potential in the field of drug discovery, owing to its combination of a 3-hydroxypyridine core with chloro and phenyl substituents. While direct experimental data is currently scarce, this guide has provided a robust theoretical and predictive framework to aid researchers. The proposed synthetic route, predicted spectral characteristics, and discussion of potential applications offer a solid starting point for further investigation. As with any novel compound, the predictive data presented here should be validated through rigorous experimentation. It is our hope that this guide will stimulate and facilitate future research into this promising molecule.

References

  • Hussain I Abdulla, H. A., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.
  • Spinner, E. (1960). The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society (Resumed), 1226-1232.
  • Rostkowska, H., et al. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in...
  • Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1584-1591.
  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Scilit.
  • The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development. (2026, February 12). Medium.
  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002, August 31). MDPI.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • How to synthesizer of 3-hydroxy pyridine? (2022, June 23).
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
  • Synthesis of 3-hydroxypyridine. PrepChem.com.
  • New functionalised 3-hydroxypyridines. (2001, June 14). Durham E-Theses.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • NMR Predictor - Document
  • Prediction of Physicochemical Properties.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023, April 4). Journal of Medicinal Chemistry.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
  • Advancing physicochemical property predictions in comput
  • Pyridine, 2-chloro-. NIST WebBook.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts.
  • Physicochemical Property Prediction. BOC Sciences.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiprolifer
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Simul
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)
  • nmrshiftdb2 - open nmr d
  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. (2021, October 15). ChemRxiv.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.

Sources

In-Depth Technical Guide: Solubility & Handling of 5-Chloro-6-phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1][2]

5-Chloro-6-phenylpyridin-3-ol (CAS: 1355070-34-6) is a specialized heterocyclic building block often utilized in the synthesis of complex pharmaceutical agents, particularly as a scaffold for kinase inhibitors or GPCR ligands. Its amphiphilic nature—combining a lipophilic phenyl-chloro sector with a polar hydroxypyridine core—presents specific challenges in solution chemistry.

This guide provides a rigorous technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . Unlike simple salts, this molecule exhibits tautomeric potential (pyridinol-pyridone equilibrium) and pH-dependent solubility, requiring precise handling to ensure assay reproducibility.

Chemical Profile
PropertySpecification
CAS Number 1355070-34-6
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Core Scaffold 3-Hydroxypyridine (Pyridin-3-ol)
Key Substituents 5-Chloro (Lipophilic/EWG), 6-Phenyl (Lipophilic/Bulky)
Acidity/Basicity Amphoteric (Pyridine N: Basic; Phenolic OH: Acidic)

Part 2: Solubility Analysis & Solvent Compatibility[1][2]

The Solvation Mechanism

To achieve stable stock solutions, one must understand the intermolecular forces at play.[1]

  • DMSO (The Universal Stock Solvent): DMSO is a polar aprotic solvent. It is the gold standard for this compound because its oxygen atom acts as a strong Hydrogen Bond Acceptor (HBA), interacting effectively with the phenolic hydroxyl group of the pyridinol.[1] Simultaneously, the non-polar methyl groups of DMSO solvate the phenyl ring and the chloro-substituted pyridine face via Van der Waals forces.

  • Methanol (The Protic Alternative): Methanol is a polar protic solvent. While it can dissolve the compound via H-bonding (donor and acceptor), it is generally less effective than DMSO for high-concentration stocks due to weaker dispersion forces for the lipophilic phenyl ring. Methanol is preferred for LC-MS applications where DMSO signals might interfere.

Solubility Data Matrix (Representative)

Note: Values below are derived from structural analog analysis (e.g., 5-chloro-pyridin-3-ol derivatives) and standard solubility parameters for this chemical class.

SolventSolubility PotentialTypical Max Conc.Usage Context
DMSO High 20 – 50 mM (~4–10 mg/mL)Primary Stock Solution (Cryo-storage)
Methanol Moderate 5 – 15 mM (~1–3 mg/mL)Intermediate Dilutions / LC-MS Prep
Water (pH 7) Low / Negligible < 0.1 mMAssay Buffer (Requires co-solvent)
0.1M NaOH High > 10 mMDeprotonates OH

Phenolate anion
0.1M HCl Moderate/High > 10 mMProtonates N

Pyridinium cation

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Objective: Create a stable, long-term storage solution free of micro-precipitates.

Reagents:

  • 5-Chloro-6-phenylpyridin-3-ol (Solid, >95% purity).

  • Anhydrous DMSO (Grade: Cell Culture or Spectrophotometric, >99.9%).[1]

Workflow:

  • Weighing: Accurately weigh 2.06 mg of the solid into a sterile 1.5 mL amber microcentrifuge tube. (Target: 1 mL of 10 mM solution).

  • Initial Wetting: Add 500 µL of Anhydrous DMSO. Do not add the full volume yet.

  • Vortexing: Vortex at medium speed for 30 seconds. The solid should dissolve rapidly due to the high solvation power of DMSO.

  • Sonication (Critical Step): Sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes. This ensures the breakdown of any crystalline aggregates that are invisible to the naked eye.

  • Volume Adjustment: Add the remaining DMSO to reach the final target volume (based on the exact mass weighed).

  • QC Check: Inspect the solution against a light source. It should be perfectly clear and colorless to faint yellow. If turbidity persists, warm gently to 37°C.

Protocol B: Serial Dilution into Methanol (Working Solutions)

Objective: Prepare samples for analytical chemistry (HPLC/LC-MS) without precipitating the compound.

Workflow:

  • Take 10 µL of the 10 mM DMSO Master Stock.

  • Dispense into 990 µL of HPLC-grade Methanol (1:100 dilution).

  • Mixing: Vortex immediately.

    • Why? A slow addition without mixing can create local pockets of high water concentration (if using wet methanol) or polarity mismatch, causing "crashing out."[1]

  • Clarification: Centrifuge at 10,000 x g for 3 minutes to remove potential particulates before injection.

Part 4: Visualization of Workflows

Diagram 1: Solvation & Stock Preparation Logic

This diagram illustrates the decision-making process for solubilizing the compound based on the intended application.

SolubilityWorkflow Compound Solid 5-Chloro-6-phenylpyridin-3-ol SolventSelect Select Primary Solvent Compound->SolventSelect DMSO Anhydrous DMSO (Polar Aprotic) SolventSelect->DMSO For Bioassays / Long-term Storage MeOH Methanol (Polar Protic) SolventSelect->MeOH For Immediate Analytical Chem StockPrep Protocol A: Create 10-50 mM Stock DMSO->StockPrep DirectUse Protocol B: Dilute for LC-MS MeOH->DirectUse Sonication Sonication (5 min) Break Crystal Lattice StockPrep->Sonication Storage Storage @ -20°C (Protect from Moisture) Sonication->Storage PrecipCheck Visual QC: Check for Turbidity DirectUse->PrecipCheck PrecipCheck->Sonication Turbid PrecipCheck->Storage Clear

Caption: Decision tree for solvent selection and stock preparation to ensure homogeneity.

Diagram 2: Chemical Interaction Model

This diagram visualizes the molecular interactions stabilizing the compound in DMSO versus Methanol.

InteractionModel Molecule 5-Chloro-6-phenylpyridin-3-ol DMSO_Shell DMSO Solvation Shell Molecule->DMSO_Shell Preferred MeOH_Shell Methanol Solvation Shell Molecule->MeOH_Shell Secondary Interaction1 H-Bond Acceptance (DMSO O -> Phenol H) DMSO_Shell->Interaction1 Interaction2 Dispersion Forces (DMSO Me -> Phenyl Ring) DMSO_Shell->Interaction2 Interaction3 H-Bond Donation (MeOH H -> Pyridine N) MeOH_Shell->Interaction3

Caption: Mechanistic view of solvent-solute interactions stabilizing the heterocyclic scaffold.

Part 5: Critical Troubleshooting (FAQ)

Q: My stock solution in DMSO froze during storage. Is it ruined? A: No. DMSO freezes at 19°C. This is normal. Thaw the solution completely at room temperature (do not heat above 37°C) and vortex vigorously before use. The compound may segregate during freezing; vortexing re-homogenizes it.

Q: When I dilute the DMSO stock into aqueous buffer, it precipitates. A: This is the "Crash-Out" effect. The lipophilic phenyl ring drives aggregation in water.

  • Solution: Keep the final DMSO concentration < 1% if possible, but ensure it is > 0.1% to aid solubility.[1]

  • Solution: Add a surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound.

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is generally a viable substitute for Methanol for this compound class, often showing slightly better solubility for phenyl-substituted heterocycles due to the ethyl group's increased lipophilicity compared to the methyl group.[1]

References

  • PubChem. (2025).[2] Compound Summary: 5-Chloro-6-methylpyridin-3-ol (Analog Analysis). National Library of Medicine. Retrieved from [Link]

  • Li, Di, et al. (2005).[1] "Equilibrium Solubility and Thermodynamic Studies of Pyridine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (General grounding on pyridine solubility thermodynamics).

Sources

5-Chloro-6-phenylpyridin-3-ol: Technical Monograph & Safety Profile

[1]

Identification & Physiochemical Identity

Compound Name: 5-Chloro-6-phenylpyridin-3-ol CAS Registry Number: 1355070-34-6 IUPAC Name: 5-Chloro-6-phenylpyridin-3-ol Molecular Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol [1][2]

Structural Context

This compound is a biaryl pyridine derivative characterized by three distinct functional regions:

  • The Pyridine Core: A nitrogen-containing heterocycle acting as a scaffold.[1]

  • The 3-Hydroxyl Group: Provides hydrogen-bonding capability (H-bond donor/acceptor) and weak acidity (phenolic character).[1]

  • The 5-Chloro & 6-Phenyl Substituents: The chlorine atom increases lipophilicity and metabolic stability, while the phenyl ring introduces steric bulk and pi-pi stacking potential.[1]

Primary Application: Widely utilized as a pharmaceutical intermediate (building block) in the synthesis of voltage-gated sodium channel inhibitors (e.g., NaV1.7 antagonists) and sulfonamide derivatives for pain management therapies.[1]

Hazard Identification (GHS Classification)

Based on GHS (Globally Harmonized System) standards for functionalized pyridines.

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Cat.[1] 2H315 Causes skin irritation.[1][4]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[1]
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Toxicological Mechanisms & SAR Analysis

Expert Insight: Understanding the "Why" behind the hazards.

The safety profile of 5-Chloro-6-phenylpyridin-3-ol is dictated by its Structure-Activity Relationship (SAR).[1]

The "Pyridinol" Effect (Acidity & Irritation)

Unlike simple pyridine, the presence of the hydroxyl group at the 3-position renders this molecule analogous to a phenol.[1]

  • Mechanism: The hydroxyl proton is weakly acidic (predicted pKa ≈ 8.0–9.0). Upon contact with mucous membranes (eyes/lungs), it can protonate basic residues in proteins, leading to the denaturation characteristic of chemical irritation (H315, H319) .

  • Metabolic Fate: The 3-OH group is a primary handle for Phase II metabolism (glucuronidation/sulfation), making the molecule more water-soluble for excretion compared to non-hydroxylated pyridines.[1]

Halogenation & Lipophilicity

The 5-chloro substituent exerts an electron-withdrawing effect, deactivating the ring slightly but significantly increasing logP (lipophilicity).[1]

  • Consequence: Enhanced skin permeability compared to unsubstituted pyridinols.[1] This facilitates dermal absorption, necessitating strict glove protocols (Nitrile > 0.11mm).

Experimental Workflow: Synthesis & Handling

Protocol Source: Validated via patent literature (e.g., Pfizer, WO2012/0010183).

Synthesis via Suzuki-Miyaura Coupling

The primary route to access CAS 1355070-34-6 is the palladium-catalyzed coupling of a halogenated pyridinol with phenylboronic acid.[1]

Reagents:

  • Substrate: 6-Bromo-5-chloropyridin-3-ol[1][5][6]

  • Coupling Partner: Phenylboronic acid (1.5 - 2.0 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2M aqueous solution)[5][6][7]

  • Solvent: 1,4-Dioxane[1][5][6][7]

Step-by-Step Protocol:

  • Inerting: Charge a reaction vessel with 6-bromo-5-chloropyridin-3-ol and phenylboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ base.

  • Catalysis: Add Pd(PPh₃)₄ under a positive stream of Nitrogen.[1]

  • Reflux: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide starting material.[1]

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water/brine. Dry organic layer over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisPathwayStartStart: 6-Bromo-5-chloropyridin-3-olProcessReflux (dioxane, 90°C)Suzuki CouplingStart->Process Mix under N2ReagentsPhenylboronic Acid+ Pd(PPh3)4 / Na2CO3Reagents->Process CatalysisProductProduct: 5-Chloro-6-phenylpyridin-3-ol(CAS 1355070-34-6)Process->Product Purification

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.[1]

Emergency Response & Handling Logic

A self-validating decision tree for laboratory incidents.

Storage & Stability[1]
  • Storage: Keep in a tightly closed container. Store at 2-8°C (Refrigerated) recommended for long-term stability to prevent oxidation of the phenolic moiety.[1]

  • Incompatibilities: Strong oxidizing agents (risk of quinone formation), Acid chlorides, Anhydrides.

Emergency Decision Tree

SafetyLogicIncidentExposure IncidentTypeIdentify RouteIncident->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinInhaleInhalationType->InhaleActionEyeRinse 15min (Lifting Lids)Consult OphthalmologistEye->ActionEyeActionSkinWash with Soap/WaterRemove Contaminated ClothesSkin->ActionSkinActionInhaleMove to Fresh AirSupport Breathing if LaboredInhale->ActionInhale

Figure 2: Immediate response logic for exposure incidents based on GHS classification.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 72212895 (Analogue 5-Chloro-6-methylpyridin-3-ol).[1][8] Retrieved from [Link]

  • Pfizer Inc. (2012). Patent WO20120010183A1: Sulfonamide derivatives as NaV1.7 inhibitors.[1] (Describing the synthesis of the title compound). Retrieved from

Strategic Sourcing & Validation: 5-Chloro-6-phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing & Validation of 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6) Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Managers in Drug Discovery.[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Chloro-6-phenylpyridin-3-ol (CAS: 1355070-34-6) represents a "privileged scaffold."[1] Its structural motif—a central pyridine core decorated with a lipophilic phenyl ring, a steric/electronic modulator (chlorine), and a reactive handle (hydroxyl)—makes it a critical intermediate for synthesizing GPCR modulators (e.g., GPR119 agonists) and Kinase inhibitors .[2]

However, the commercial availability of this building block is fraught with quality inconsistencies.[2] Variations in synthetic routes (e.g., Suzuki coupling vs. direct chlorination) lead to distinct impurity profiles that can derail SAR (Structure-Activity Relationship) studies.[2] This guide provides a scientifically grounded protocol for sourcing, validating, and handling this compound to ensure data integrity in downstream applications.

Part 1: Chemical Identity & Critical Attributes[1]

Before procurement, the chemical nature of the target must be understood to anticipate stability and reactivity issues.[2] Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (keto-tautomers), 3-hydroxypyridines like this target retain a stable phenolic character, making them excellent nucleophiles for etherification (e.g., Mitsunobu reactions).[2]

Table 1: Technical Specifications
AttributeSpecificationCritical Note
Chemical Name 5-Chloro-6-phenylpyridin-3-ol
CAS Number 1355070-34-6 Verify against CAS; do not confuse with pyridazinone analogs.[1]
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
pKa (Calculated) ~8.2 (OH group)Acidity allows deprotonation by weak bases (K₂CO₃).[2]
LogP ~2.8Moderate lipophilicity; soluble in DMSO, MeOH, DCM.[2]
Appearance Off-white to pale yellow solidDark yellow/brown indicates oxidation or trace metal contamination.[1]

Part 2: The "Purity Trap" – Impurity Profiling

Buying "98% purity" is insufficient for pharmaceutical research if the remaining 2% consists of catalytically active metals or regioisomers that interfere with bioassays.[2]

The Synthetic Origin of Impurities

Understanding the synthesis allows us to predict the impurities.[2] The most common route involves a Suzuki-Miyaura coupling of a dihalo-pyridin-3-ol with phenylboronic acid.[1]

  • Palladium (Pd) Residuals: If the final wash is insufficient, Pd levels can exceed 100 ppm.[2] Risk: False positives in subsequent cross-coupling reactions or toxicity in cell-based assays.[1]

  • Boronic Acid Contaminants: Unreacted phenylboronic acid.[2] Risk: Competes in downstream coupling reactions.[2]

  • Regioisomers: If produced via chlorination of 6-phenylpyridin-3-ol, you may get the 2-chloro or 4-chloro isomers.[1] Risk: These isomers have vastly different biological activities but similar retention times.[2]

Visualization: Impurity Origin & Impact

The following diagram maps the synthetic risks to the validation steps required.

ImpurityLogic Start Synthesis Route RouteA Suzuki Coupling (Pd-Catalyzed) Start->RouteA RouteB Direct Chlorination Start->RouteB Impurity1 Residual Pd (Heavy Metal) RouteA->Impurity1 Incomplete Scavenging Impurity2 Boronic Acid (Byproduct) RouteA->Impurity2 Stoichiometric Excess Impurity3 Regioisomers (4-Cl / 2-Cl) RouteB->Impurity3 Poor Selectivity Impact Assay Interference & Synthesis Failure Impurity1->Impact Impurity2->Impact Impurity3->Impact QC Required QC (ICP-MS + H-NMR) Impact->QC Mitigated By

Figure 1: Causality map linking synthetic routes to specific impurity risks, necessitating targeted QC.

Part 3: Validation Protocol (The "Trust" System)[2]

Do not rely solely on the vendor's Certificate of Analysis (CoA).[2] Implement this internal release protocol.

Protocol A: HPLC Purity Check (Reverse Phase)

This method separates the target from potential boronic acids and regioisomers.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenolic).[2]

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.[1][2]

Protocol B: ¹H-NMR Identity Verification

NMR is the only way to definitively rule out regioisomers (e.g., ensuring the Cl is at position 5).[2]

  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • Hydroxyl Proton: Broad singlet ~10.0–11.0 ppm (exchangeable).[2]

    • Pyridine Protons: Look for two distinct singlets (or doublets with small J coupling) representing H-2 and H-4.[1][2]

      • H-2 (adjacent to N): Typically ~8.0–8.3 ppm.[2]

      • H-4 (adjacent to OH/Cl): Typically ~7.5–7.8 ppm.[2]

    • Phenyl Group: Multiplet at 7.3–7.6 ppm (5 protons).[2]

  • Red Flag: If the pyridine protons show a large coupling constant (J > 7 Hz), it indicates adjacent protons, suggesting the Cl is NOT at position 5 (wrong isomer).[2]

Part 4: Procurement Decision Matrix

Use this workflow to evaluate suppliers (e.g., MolCore, BLD Pharm, Ambeed) before placing a bulk order.

ProcurementFlow Request Request Quote & CoA Check1 Does CoA list Pd/Heavy Metals? Request->Check1 Check2 Is Purity >98% by HPLC? Check1->Check2 Yes Reject REJECT VENDOR (High Risk) Check1->Reject No (Hidden Risk) Check3 Is 1H-NMR provided? Check2->Check3 Yes Check2->Reject No Check3->Reject No Sample Order Small Sample (1g) Check3->Sample Yes InHouse In-House Validation (Protocol A & B) Sample->InHouse Decision Passes QC? InHouse->Decision Decision->Reject No Approve APPROVE FOR BULK (Research Grade) Decision->Approve Yes

Figure 2: Decision matrix for qualifying a supplier. Note that "Hidden Risk" refers to vendors who do not test for metal scavengers.[1]

Part 5: Handling and Storage[1]

  • Hygroscopicity: 3-Hydroxypyridines can be hygroscopic.[1] Store in a desiccator.

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation over time, turning the solid brown.[2]

    • Recommendation: Store at -20°C under Argon/Nitrogen for long-term storage (>3 months).

  • Safety: Standard PPE.[1][2] Treat as a potential skin irritant and sensitizer due to the chloropyridine moiety.[2]

References

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for substituted pyridin-3-ols. Retrieved from [Link]

  • Giri, R., et al. (2023).[2][3] Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. (Discusses similar chloro-phenyl-heterocycle SAR). PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis and Utilization of 5-Chloro-6-phenylpyridin-3-ol in Nav1.7 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of non-opioid analgesics. It details the synthesis, quality control, and downstream application of 5-Chloro-6-phenylpyridin-3-ol , a critical intermediate (scaffold) used in the construction of high-potency Nav1.7 inhibitors.

Introduction & Pharmacological Context

The voltage-gated sodium channel Nav1.7 (SCN9A) is a validated genetic target for the treatment of neuropathic pain. Loss-of-function mutations in Nav1.7 lead to congenital insensitivity to pain (CIP), while gain-of-function mutations cause erythromelalgia.

A leading class of Nav1.7 inhibitors, pioneered by Pfizer, Genentech, and others, utilizes an aryl-sulfonamide core linked to a heteroaryl group via an ether bridge. The molecule 5-Chloro-6-phenylpyridin-3-ol serves as the nucleophilic "head group" in these structures.

Mechanistic Role

This pyridine fragment binds to the Voltage Sensing Domain (VSD) of Domain IV (Site 4) on the Nav1.7 channel.

  • The 3-hydroxyl group: Acts as the attachment point (via ether linkage) to the sulfonamide core.

  • The 6-phenyl group: Occupies a lipophilic pocket within the VSD, providing potency and isoform selectivity over Nav1.5 (cardiac channel).

  • The 5-chloro substituent: Modulates the pKa of the pyridine nitrogen and fills a small hydrophobic cleft, improving metabolic stability.

Experimental Workflow Visualization

The following diagram outlines the critical path from intermediate synthesis to final inhibitor validation.

Nav17_Workflow Start Start: 6-Bromo-5-chloropyridin-3-ol Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, PhB(OH)2) Start->Suzuki + Phenylboronic Acid Intermed Intermediate: 5-Chloro-6-phenylpyridin-3-ol Suzuki->Intermed Yield: ~75% SNAr Step 2: SNAr Coupling (K2CO3, DMSO) Intermed->SNAr + Fluoro-benzenesulfonamide Inhibitor Final Nav1.7 Inhibitor (Diaryl Ether Sulfonamide) SNAr->Inhibitor Ether Bond Formation Validation Step 3: Patch Clamp (Electrophysiology) Inhibitor->Validation IC50 Determination

Figure 1: Critical path workflow for the synthesis and validation of Nav1.7 inhibitors using the 5-chloro-6-phenylpyridin-3-ol scaffold.

Protocol 1: Synthesis of 5-Chloro-6-phenylpyridin-3-ol[1]

This protocol is adapted from high-yield patent procedures (US 2012/0010183 A1) optimized for gram-scale preparation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Starting Material: 6-Bromo-5-chloropyridin-3-ol (CAS: 1261997-50-5 or similar).

  • Reagent: Phenylboronic acid (1.2 equivalents).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution.[1][2][3]

  • Solvent: 1,4-Dioxane (degassed).

  • Atmosphere: Nitrogen or Argon.[4]

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with 6-bromo-5-chloropyridin-3-ol (1.0 eq) and phenylboronic acid (1.2 eq).

  • Solvation: Add 1,4-dioxane (10 mL per gram of substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen.

  • Activation: Add the Pd(PPh3)4 catalyst (0.05 eq) and the 2M Na2CO3 solution (3.0 eq).

  • Reaction: Heat the mixture to 90–95°C under nitrogen reflux. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The starting bromide (m/z ~208/210) should disappear, replaced by the product mass (m/z 206 [M+H]+).

  • Workup:

    • Cool to room temperature.[4][1][5][6][2]

    • Filter through a Celite pad to remove Palladium black; wash the pad with ethyl acetate.

    • Adjust the pH of the aqueous layer to ~6–7 using 1M HCl (careful acidification is required as the product is amphoteric/phenolic).

    • Extract with Ethyl Acetate (3x).[6]

  • Purification: Dry organic layers over MgSO4, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-50% Ethyl Acetate in Heptane).

Expected Yield: 70–85% Physical Appearance: Off-white to pale yellow solid.

Protocol 2: Application (Coupling to Sulfonamide Core)

The primary utility of this intermediate is its coupling to a fluorinated sulfonamide core via Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme

Nucleophile: 5-Chloro-6-phenylpyridin-3-ol (from Protocol 1). Electrophile: 5-Chloro-2,4-difluorobenzenesulfonamide derivative (e.g., the core of PF-05089771). Mechanism: SNAr displacement of the para-fluorine (relative to the sulfonamide).

Step-by-Step Methodology
  • Dissolution: Dissolve the 5-Chloro-6-phenylpyridin-3-ol (1.0 eq) in anhydrous DMSO or DMF.

  • Deprotonation: Add Potassium Carbonate (K2CO3) (2.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Coupling: Add the fluorobenzene sulfonamide electrophile (1.0 eq).

  • Heating: Heat the reaction to 60–80°C for 2–4 hours.

    • Note: Higher temperatures may cause degradation; monitor closely.

  • Quench: Pour the reaction mixture into ice water. The product often precipitates as a solid.

  • Isolation: Filter the solid or extract with EtOAc. Purify via preparative HPLC if necessary for biological testing.

Quality Control & Data Specifications

Analytical Characterization (5-Chloro-6-phenylpyridin-3-ol)
MethodSpecificationExpected Signals
LC-MS ESI+m/z 206.0 [M+H]+ (Cl isotope pattern visible)
1H NMR 400 MHz, DMSO-d6δ ~10.5 (s, 1H, -OH), 8.2 (d, 1H, Py-H), 7.4-7.8 (m, 5H, Ph-H + 1H Py-H)
Purity HPLC (UV 254nm)>95% required for library synthesis
Structural Logic Diagram

The following diagram illustrates the chemical logic behind the inhibitor's design using this specific intermediate.

SAR_Logic Intermediate 5-Chloro-6-phenylpyridin-3-ol 3-OH Group 5-Chloro 6-Phenyl Target Nav1.7 VSD4 Binding Site Ether Linkage Hydrophobic Pocket Metabolic Stability Intermediate:OH->Target:Ether Forms covalent link to sulfonamide Intermediate:Ph->Target:Pocket Pi-Pi Stacking / Lipophilic Interaction Intermediate:Cl->Target:Met Blocks metabolic oxidation site

Figure 2: Structure-Activity Relationship (SAR) mapping of the intermediate to the Nav1.7 binding site.

Biological Validation: Nav1.7 Electrophysiology

Once the final inhibitor is synthesized, it must be validated using a voltage-clamp assay.

Automated Patch Clamp Protocol (e.g., Nanion Patchliner)
  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol (State-Dependence):

    • Nav1.7 inhibitors often bind preferentially to the inactivated state .

    • V_hold: -120 mV (Resting state).

    • V_condition: -60 mV for 8 seconds (Induces inactivation).

    • Test Pulse: 0 mV for 20 ms.

  • Measurement: Apply the inhibitor at varying concentrations (e.g., 0.1 nM to 10 µM). Measure the reduction in peak sodium current during the test pulse after the conditioning step.

  • Success Criteria: Potent inhibitors derived from this scaffold typically exhibit an IC50 < 50 nM in the inactivated state protocol.

References

  • Bell, A. S., et al. (2012).[2] Sulfonamide Derivatives as Nav1.7 Inhibitors.[1][7] US Patent Application 2012/0010183 A1. (Describes Preparation 226: Synthesis of 5-chloro-6-phenylpyridin-3-ol).

  • Alexandrou, A. J., et al. (2016).[8][6] Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis. PLOS ONE, 11(4), e0152405. (Mechanistic validation of aryl-sulfonamide inhibitors).

  • Theile, J. W., et al. (2016).[6] The Selective NaV1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated NaV1.7 Channels. Molecular Pharmacology, 90(5), 540-548.

  • Chowdhury, S., et al. (2011). Nav1.7 inhibitors for the treatment of pain.[9] Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681.

Sources

Application Notes and Protocols for Investigating 5-Chloro-6-phenylpyridin-3-OL in Voltage-Gated Sodium Channel Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Characterizing Novel Pyridinol Compounds at Voltage-Gated Sodium Channels

These application notes provide a comprehensive framework for the initial characterization of 5-Chloro-6-phenylpyridin-3-ol, a novel small molecule, for its potential modulatory effects on voltage-gated sodium channels (VGSCs). This document outlines a strategic, multi-tiered approach, from initial high-throughput screening to detailed biophysical characterization using gold-standard electrophysiological techniques. The causality behind experimental choices is explained to empower researchers in designing and interpreting their studies.

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them key therapeutic targets.[4][5][6] The introduction of novel chemical scaffolds, such as the substituted phenylpyridinol core of 5-Chloro-6-phenylpyridin-3-ol, into VGSC screening programs is essential for the discovery of new therapeutic agents with potentially novel mechanisms of action.

I. Compound Handling and Preparation

Prior to biological evaluation, it is critical to establish the physicochemical properties of 5-Chloro-6-phenylpyridin-3-ol to ensure accurate and reproducible experimental results.

1.1. Solubility Assessment: A systematic solubility assessment in various buffers and DMSO is the first step. It is recommended to create a concentrated stock solution, typically in 100% DMSO, from which working solutions are prepared. The final concentration of DMSO in the aqueous assay buffer should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts.

1.2. Stock Solution Preparation Protocol:

  • Accurately weigh a precise amount of 5-Chloro-6-phenylpyridin-3-ol powder.

  • Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly and use gentle sonication if necessary to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Before each experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer. It is crucial to verify that the compound remains in solution at the final testing concentrations.

II. Tier 1: High-Throughput Screening for Activity Identification

The initial phase of investigation should focus on efficiently determining whether 5-Chloro-6-phenylpyridin-3-ol has any activity at VGSCs. Fluorescence-based assays are well-suited for this purpose due to their high-throughput nature and cost-effectiveness.[4][5]

2.1. Principle of Fluorescence-Based Assays: These assays indirectly measure sodium channel function by detecting changes in intracellular ion concentrations or membrane potential.[7] Commercially available dyes that are sensitive to sodium ions (e.g., Asante NaTRIUM Green-2) or membrane potential can be employed.[4] An alternative approach involves using thallium or lithium as surrogate ions, which can offer a larger signal window.[8][9]

2.2. Recommended High-Throughput Assay: No-Wash Sodium Influx Assay

This protocol is designed for a 384-well plate format and utilizes a sodium-sensitive fluorescent dye.

Protocol:

  • Cell Plating: Seed HEK-293 cells stably expressing the human VGSC subtype of interest (e.g., NaV1.1-1.8) into 384-well black-walled, clear-bottom microplates. Culture the cells until they form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a sodium-sensitive fluorescent indicator, such as Asante NaTRIUM Green-2 AM (ANG-2).[4] Remove the cell culture medium and add the dye-loading buffer to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye de-esterification and intracellular accumulation.

  • Compound Addition: Prepare a dilution plate containing various concentrations of 5-Chloro-6-phenylpyridin-3-ol. Transfer the compound solutions to the cell plate and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature. Include appropriate positive (e.g., a known VGSC inhibitor like Tetracaine) and negative (vehicle control) controls.[4]

  • Channel Activation and Signal Detection: Use a fluorescence plate reader equipped with an automated liquid handling system. Add a VGSC activator (e.g., veratridine) to all wells to induce channel opening and sodium influx.[4] Simultaneously, begin kinetic fluorescence readings. The influx of sodium will cause an increase in the fluorescence intensity of the indicator dye.

  • Data Analysis: The rate of fluorescence increase or the peak fluorescence intensity is proportional to the activity of the sodium channels. Calculate the percent inhibition for each concentration of 5-Chloro-6-phenylpyridin-3-ol relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Data from a Fictional High-Throughput Screen

CompoundTargetAssay TypeActivatorIC50 (µM)
5-Chloro-6-phenylpyridin-3-olNaV1.7Sodium InfluxVeratridine5.2
Tetracaine (Control)NaV1.7Sodium InfluxVeratridine8.1[4]

III. Tier 2: Electrophysiological Confirmation and Characterization

If activity is confirmed in the high-throughput screen, the next critical step is to validate and characterize the effect using the gold-standard technique of patch-clamp electrophysiology.[4] This method directly measures the ionic current flowing through the channels, providing detailed information about the compound's mechanism of action.[10]

3.1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for precise control of the cell membrane potential and direct measurement of VGSC currents. Automated patch-clamp (APC) systems can increase throughput while maintaining high data quality.[10][11][12]

Protocol:

  • Cell Preparation: Use a cell line stably expressing the target VGSC subtype. Culture the cells to an appropriate confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH.[13]

    • Internal (Pipette) Solution (in mM): 126 CsCl, 10 HEPES, 5 EGTA, 4 MgCl2, 5 Na2ATP. Adjust pH to 7.2 with CsOH.[2]

  • Recording:

    • Obtain a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed (resting) state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV) to elicit sodium currents.

  • Compound Application: Perfuse the external solution containing a known concentration of 5-Chloro-6-phenylpyridin-3-ol onto the cell. Allow sufficient time for the compound effect to reach a steady state.

  • Data Acquisition and Analysis: Record the sodium currents before and after compound application. Measure the peak current amplitude to determine the extent of inhibition.

3.2. Investigating the Mechanism of Action: State-Dependence

Many VGSC modulators exhibit state-dependence, meaning they bind with different affinities to the resting, open, or inactivated states of the channel.[6] Understanding this property is crucial for drug development.

A. Tonic Block (Resting State Block): Apply a single depolarizing pulse from a hyperpolarized holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz). The reduction in peak current in the presence of the compound reflects its affinity for the resting state.

B. Use-Dependent (Phasic) Block (Open/Inactivated State Block): Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz). A progressive decrease in the current amplitude during the pulse train indicates that the compound preferentially binds to and/or stabilizes the open and/or inactivated states of the channel.[11]

IV. Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for conceptualizing the experimental flow and potential interactions of the compound with the VGSC.

G cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Electrophysiology HTS_start HEK-293 cells expressing target NaV subtype Dye_loading Load with Sodium-Sensitive Dye HTS_start->Dye_loading Compound_add Add 5-Chloro-6-phenylpyridin-3-ol Dye_loading->Compound_add Activate Activate NaV channels (e.g., Veratridine) Compound_add->Activate Readout Measure Fluorescence (Sodium Influx) Activate->Readout HTS_end Determine IC50 Readout->HTS_end Ephys_start Whole-Cell Patch Clamp HTS_end->Ephys_start Active Compound Tonic_block Tonic Block Protocol (Low Frequency Pulses) Ephys_start->Tonic_block Use_dependent Use-Dependent Protocol (High Frequency Pulse Train) Ephys_start->Use_dependent Ephys_end Characterize State-Dependence Tonic_block->Ephys_end Use_dependent->Ephys_end

Figure 1: A tiered experimental workflow for characterizing novel compounds at VGSCs.

G cluster_channel cluster_compound Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Compound 5-Chloro-6- phenylpyridin-3-ol Compound->Resting Tonic Block Compound->Open Open-State Block Compound->Inactivated Inactivated-State Block

Figure 2: Potential state-dependent interactions of a compound with a VGSC.

V. Concluding Remarks for the Investigating Scientist

This document provides a robust, logic-driven pathway for the initial assessment of 5-Chloro-6-phenylpyridin-3-ol's activity on voltage-gated sodium channels. By beginning with high-throughput fluorescence-based assays, researchers can efficiently identify potential activity, which can then be rigorously confirmed and mechanistically dissected using patch-clamp electrophysiology. Determining the compound's potency (IC50) and its state-dependence are foundational steps in evaluating its potential as a pharmacological tool or a therapeutic lead. Each protocol is designed to be a self-validating system, with clear controls and interpretable endpoints, ensuring the generation of trustworthy and actionable data.

VI. References

  • Sodium Channel Assays | Sodium Indicators. (n.d.). ION Biosciences. Retrieved from [Link]

  • Sodium Indicators | Sodium Channel Assays. (n.d.). ION Biosciences. Retrieved from [Link]

  • Tay, B., Stewart, T. A., Davis, F. M., Deuis, J. R., & Vetter, I. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE, 14(3), e0213751. Retrieved from [Link]

  • Felix, R., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 2(3), 260-268. Retrieved from [Link]

  • Tay, B., et al. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PubMed, 14(3), e0213751. Retrieved from [Link]

  • Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed, 12(7), e0180154. Retrieved from [Link]

  • Voltage-Gated Sodium Channel. (2025). Biology LibreTexts. Retrieved from [Link]

  • de Lera Ruiz, M., & Kraus, R. L. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(18), 7093–7118. Retrieved from [Link]

  • Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE, 12(7), e0180154. Retrieved from [Link]

  • Meents, J. E., et al. (2023). Biophysics of sodium channels during subthreshold depolarization in vitro and in silico. eLife, 12, e84351. Retrieved from [Link]

  • Saleh, S., & Greenwood, I. A. (2006). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of Physiology, 570(Pt 2), 255–264. Retrieved from [Link]

  • Baruscotti, M., & DiFrancesco, D. (2012). Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies. Frontiers in Pharmacology, 3, 123. Retrieved from [Link]

  • Gamal El-Din, T. M., et al. (2022). Fenestropathy of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 834571. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for the Selective O-alkylation of 5-Chloro-6-phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridyl ethers are a class of compounds of significant interest in medicinal chemistry and drug development, forming the core scaffold of numerous biologically active molecules.[1] The synthesis of these ethers, particularly from their corresponding pyridin-3-ol precursors, presents a common yet critical challenge: achieving selective O-alkylation over the competing N-alkylation pathway. This document provides a detailed protocol and in-depth scientific rationale for the O-alkylation of 5-chloro-6-phenylpyridin-3-ol, a representative polysubstituted hydroxypyridine. We will explore the mechanistic underpinnings of the Williamson ether synthesis in this context, elucidate the key factors governing regioselectivity, and provide a step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the synthesis of pyridyl ethers.

Introduction and Scientific Rationale

The O-alkylation of hydroxypyridines is a fundamental transformation in organic synthesis. The resulting 3-alkoxypyridine motif is a key structural element in various pharmaceutical agents.[2][3] The most common and direct method for forging this C-O bond is the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The reaction proceeds in two conceptual steps: first, a base deprotonates the hydroxyl group of the pyridinol to form a highly nucleophilic pyridinolate anion. Second, this anion attacks an electrophilic alkylating agent (typically an alkyl halide), displacing a leaving group to form the desired ether.

However, the pyridinolate anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the oxygen atom and the ring nitrogen atom.[6][7] This duality leads to a common side reaction, N-alkylation, which yields the corresponding N-alkyl pyridone product.[8][9] The ratio of O- to N-alkylation is highly dependent on several factors, including the nature of the base's counter-ion, the choice of solvent, the reactivity of the alkylating agent, and the reaction temperature.[9][10]

This protocol is designed to favor O-alkylation by carefully controlling these parameters. We will utilize a strong base to ensure complete and irreversible deprotonation and a polar aprotic solvent to maximize the nucleophilicity of the resulting oxygen anion.

Mechanistic Overview: The Williamson Ether Synthesis

The reaction follows a classic SN2 mechanism. For successful O-alkylation, the alkoxide nucleophile must perform a backside attack on the carbon atom of the alkylating agent.[4]

Williamson_Ether_Synthesis

Key Considerations for Maximizing O-Alkylation:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal. NaH irreversibly deprotonates the hydroxyl group, and the only byproduct is hydrogen gas, which does not interfere with the reaction.[4] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) can also be effective, with cesium carbonate sometimes offering enhanced O-selectivity.[11]

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are crucial.[5] They effectively solvate the cation (e.g., Na⁺) while leaving the oxygen anion relatively "naked" and highly reactive. Protic solvents (e.g., ethanol) would hydrogen-bond with and stabilize the oxygen anion, drastically reducing its nucleophilicity.

  • Alkylating Agent: The reaction works best with primary alkyl halides (e.g., methyl iodide, benzyl bromide).[4] Secondary alkyl halides may lead to competing elimination reactions, while tertiary halides are unsuitable and will primarily yield elimination products.[4][5] The leaving group ability follows the trend I > Br > TsO > Cl.

Detailed Experimental Protocol

This protocol describes the O-methylation of 5-chloro-6-phenylpyridin-3-ol using methyl iodide as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloro-6-phenylpyridin-3-ol≥98%(e.g., Sigma-Aldrich)Starting material.
Sodium Hydride (NaH)60% dispersion in mineral oil(e.g., Sigma-Aldrich)Handle with extreme care under inert atmosphere. Reacts violently with water.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)Use a freshly opened bottle or from a solvent purification system.
Methyl Iodide (MeI)≥99.5%, stabilized(e.g., Sigma-Aldrich)Light-sensitive and toxic. Handle in a fume hood.
Diethyl Ether (Et₂O)Anhydrous(e.g., Fisher Scientific)For extraction.
Saturated Ammonium Chloride (NH₄Cl) SolutionACS ReagentIn-house prepFor quenching the reaction.
Saturated Sodium Chloride (NaCl) Solution (Brine)ACS ReagentIn-house prepFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent(e.g., VWR)For drying the organic layer.
Silica Gel230-400 mesh(e.g., SiliCycle)For column chromatography.
TLC PlatesSilica gel 60 F₂₅₄(e.g., Millipore)For reaction monitoring.
Equipment
  • Round-bottom flask (two- or three-necked)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Nitrogen or Argon gas line with a bubbler

  • Ice-water bath

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere Setup: Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a condenser or gas outlet connected to a bubbler. Purge the system with dry nitrogen for 10-15 minutes.

  • Reagent Addition (Starting Material): To the flask, add 5-chloro-6-phenylpyridin-3-ol (e.g., 2.07 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Using a dry syringe, add 40 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, e.g., 0.44 g, 11.0 mmol, 1.1 equiv) to the stirred solution in small portions over 10 minutes.

    • Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. You will observe bubbling as H₂ gas is released. Continue stirring at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium pyridinolate.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (e.g., 0.69 mL, 1.56 g, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material, a co-spot, and the reaction mixture. The product should appear as a new, less polar spot (higher Rf) than the starting pyridinol. The reaction is complete when the starting material spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully add 10 mL of saturated aqueous NH₄Cl solution to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Causality Note: The water washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to afford the pure 3-methoxy-5-chloro-6-phenylpyridine.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive NaH (due to moisture exposure); Insufficiently dry solvent/glassware.Use a fresh bottle of NaH. Ensure all glassware is oven-dried and the solvent is anhydrous.
Mixture of N- and O-Alkylated Products Reaction conditions favor N-alkylation.Try a different base/solvent system. Using Cs₂CO₃ in acetonitrile can sometimes favor O-alkylation.[11] For very stubborn cases, conversion of the hydroxyl to a triflate followed by a cross-coupling reaction can be an alternative route.[3]
Low Yield Incomplete reaction; Product loss during work-up.Allow the reaction to run longer, or gently heat to 50-60 °C.[5] Be careful during extractions; perform back-extractions of the aqueous layers to recover all product.
Elimination Side Product Observed (with larger alkyl groups) Alkylating agent is sterically hindered (secondary); Reaction temperature is too high.Use a primary alkyl halide. If a secondary halide must be used, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Representative Data

The following table provides expected outcomes for the O-alkylation of a substituted pyridin-3-ol with various primary alkylating agents under the conditions described. Yields are representative and may vary.

Alkylating Agent (R-X)Base/SolventTemp (°C)Time (h)Expected Yield (%)
Methyl IodideNaH / DMFRT2-485-95
Ethyl BromideNaH / DMFRT - 504-880-90
Benzyl BromideK₂CO₃ / Acetonitrile806-1275-85
Allyl BromideNaH / THFRT3-580-90

O_Alkylation [ label="O-Alkylation Product\n(Desired Ether)", fillcolor="#E6F4EA", // Light Green color="#34A853", fontcolor="#202124" ];

N_Alkylation [ label="N-Alkylation Product\n(Side Product Pyridone)", fillcolor="#FCE8E6", // Light Red color="#EA4335", fontcolor="#202124" ];

RX -> Pyridinolate [style=invis]; Pyridinolate -> O_Alkylation [label="Attack via Oxygen\n(Favored by polar aprotic solvent,\nstrong base)", color="#34A853"]; Pyridinolate -> N_Alkylation [label="Attack via Nitrogen\n(Competing Pathway)", color="#EA4335"]; } ends_dot Figure 2: Competing O- vs. N-alkylation pathways for the pyridinolate anion.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2023). ACS Omega. Retrieved February 25, 2026, from [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Retrieved February 25, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Method for preparing derivatives of 3-hydroxypyridine. (2008). Google Patents.
  • Williamson ether synthesis. (2020). L.S.College, Muzaffarpur. Retrieved February 25, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Retrieved February 25, 2026, from [Link]

  • The alkylation of 4-pyridone. (1978). Youngstown State University. Retrieved February 25, 2026, from [Link]

  • Selective N-Alkylation of 2-Pyridones. (2018). Synfacts. Retrieved February 25, 2026, from [Link]

  • Lewis acids screening for synthesis of 3-hydroxypyridines. (2023). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. (2025). PubMed. Retrieved February 25, 2026, from [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2022). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters. Retrieved February 25, 2026, from [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens. (n.d.). Elsevier. Retrieved February 25, 2026, from [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2004). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2024). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (2012). SciSpace. Retrieved February 25, 2026, from [Link]

  • Purification and hydrogenation of pyridines. (1934). Google Patents.
  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (1969). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Process for the production of alkyl pyridines. (1956). Google Patents.
  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2008). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H). (2016). Tetrahedron. Retrieved February 25, 2026, from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (2011). Arkivoc. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2020). Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science. Retrieved February 25, 2026, from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved February 25, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2016). MDPI. Retrieved February 25, 2026, from [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (2019). Chemical Communications. Retrieved February 25, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of 3-indolyl pyridine derivatives through one-pot multi component reaction. (2014). Indian Academy of Sciences. Retrieved February 25, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2015). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Application Note: 5-Chloro-6-phenylpyridin-3-ol Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of the Pyridin-3-ol Core

In the landscape of kinase inhibitor discovery, the 5-chloro-6-phenylpyridin-3-ol scaffold represents a highly specialized, "privileged structure" designed for Fragment-Based Drug Discovery (FBDD). While the pyridine ring is ubiquitous in FDA-approved drugs (e.g., Vismodegib, Lorlatinib), this specific trisubstituted arrangement offers a unique geometric and electronic profile for targeting the ATP-binding cleft of protein kinases [1, 2].

This Application Note details the physicochemical rationale, synthetic protocols, and biological validation workflows for utilizing this scaffold. It is intended for medicinal chemists and pharmacologists seeking to exploit the pyridin-3-ol motif as a bioisostere for phenol-based hinge binders.

Key Pharmacophore Features[1][2][3][4]
  • Hinge Binding (Positions 1 & 3): The pyridine nitrogen (N1) and the hydroxyl group (C3-OH) function as a bidentate hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.

  • Hydrophobic Clamp (Position 6): The phenyl ring at position 6 (adjacent to nitrogen) targets the hydrophobic "gatekeeper" region or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out) [3].

  • Metabolic Modulation (Position 5): The chlorine atom enhances lipophilicity (

    
    ) and blocks metabolic oxidation at the vulnerable C5 position, a common liability in simple pyridine drugs.
    

Chemical Biology & Mechanism of Action[5]

The "Hinge-Binder" Hypothesis

The efficacy of the 5-chloro-6-phenylpyridin-3-ol scaffold relies on its ability to anchor the molecule within the kinase hinge region. Unlike monodentate binders, the 3-hydroxy-pyridine system forms a rigid interaction network with the backbone amides of the kinase (typically the Glu and Leu residues).

Mechanistic Diagram: Scaffold Binding Mode The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

BindingMode KinaseHinge Kinase Hinge Region (Backbone Glu/Leu) Scaffold 5-Chloro-6-phenylpyridin-3-ol (Scaffold) KinaseHinge->Scaffold H-Bond (3-OH Donor) Scaffold->KinaseHinge H-Bond (N1 Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Hydrophobic Interaction (6-Phenyl) Solvent Solvent Front (Water Network) Scaffold->Solvent Cl-Substitution Effect (Lipophilicity)

Figure 1: Schematic representation of the bidentate hydrogen bonding and hydrophobic interactions of the scaffold within the ATP-binding site.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-6-phenylpyridin-3-ol

Objective: To synthesize the core scaffold with high purity (>95%) for biological assay. Precursor: 2-bromo-5-chloro-3-hydroxypyridine (commercially available or synthesized via bromination of 5-chloro-3-pyridinol).

Reagents:

  • Starting Material: 2-bromo-5-chloro-pyridin-3-ol

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane[]

Step-by-Step Procedure:

  • Preparation: In a nitrogen-flushed reaction vial, dissolve 2-bromo-5-chloro-pyridin-3-ol (1.0 mmol) in degassed 1,4-dioxane (5 mL).

  • Activation: Add Phenylboronic acid (1.2 mmol) and

    
     solution (2 mL). Stir for 5 minutes at room temperature.
    
  • Catalysis: Add

    
     (58 mg, 0.05 mmol). Seal the vial immediately.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS for the disappearance of the bromide starting material (M+H expected: 206/208 for scaffold).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 0-40%). The product typically elutes as an off-white solid.

  • Validation: Confirm structure via 1H NMR (DMSO-d6) looking for the characteristic singlet of the pyridine H at C2/C4 and the phenyl multiplet.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the


 of the scaffold against a panel of representative kinases (e.g., p38

, SRC, EGFR).

Materials:

  • Kinase Enzyme (0.5 ng/µL final)

  • ATP (at

    
     concentration for specific kinase)
    
  • Substrate (Poly Glu:Tyr or specific peptide)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the scaffold in DMSO (Top concentration 100 µM).

  • Incubation: Add 1 µL of compound to 4 µL of Kinase/Substrate master mix in a 384-well white plate. Incubate for 10 min at RT.

  • Reaction Start: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision). Calculate

    
     using a 4-parameter logistic fit.
    

Data Analysis & SAR Guidelines

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends expected when modifying this scaffold, based on general pyridine kinase inhibitor literature [4, 5].

Modification SiteChemical ChangePredicted Effect on Kinase ActivityRationale
Position 3 (OH) O-Methylation (

)
Loss of Activity Disrupts critical H-bond donor capability to hinge backbone.
Position 5 (Cl) Substitution with

Reduced Potency Lowers lipophilicity; increases metabolic clearance.
Position 5 (Cl) Substitution with

Maintained/Variable Reduces steric bulk but maintains electronic withdrawal.
Position 6 (Ph) Para-substitution (e.g.,

)
Increased Potency Accesses deeper hydrophobic pockets or solvent front interactions.
Discovery Workflow Diagram

The following diagram outlines the iterative cycle of using this scaffold in a drug discovery campaign.

Workflow Design Scaffold Design (5-Cl-6-Ph-Py-3-OH) Synth Synthesis (Suzuki Coupling) Design->Synth Assay Kinase Profiling (ADP-Glo / FRET) Synth->Assay Assay->Design No Activity Cryst X-Ray / Docking (Validation) Assay->Cryst Active Hits (<1µM) Opt Lead Optimization (R-Group Decoration) Cryst->Opt Structural Insight Opt->Design Iterative Cycle

Figure 2: Iterative workflow for optimizing the 5-chloro-6-phenylpyridin-3-ol scaffold.

References

  • Wang, J., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie International Edition. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). Recent developments in anticancer kinase inhibitors based on pyrazolo-pyridine scaffolds. Retrieved from [Link]

  • Guide to Pharmacology. (2025). Kinase Inhibitor Structural Data and Ligand Interactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yield for 5-Chloro-6-phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chloro-6-phenylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. We will move beyond generic advice to address the unique challenges presented by this substrate, providing field-proven insights and detailed protocols to enhance your reaction yields and purity.

The structure of 5-Chloro-6-phenylpyridin-3-ol presents a distinct set of challenges for the Suzuki-Miyaura reaction. Success requires a nuanced approach that considers the interplay between a less reactive aryl chloride, a potentially interfering phenol group, and the coordinating nature of the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 5-Chloro-6-phenylpyridin-3-ol so challenging?

The difficulty arises from a combination of three structural features:

  • Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds. This makes the initial, often rate-determining, oxidative addition step of the palladium catalyst to the C-Cl bond sluggish.[1][2][3] Overcoming this requires highly active catalytic systems.

  • Acidic Phenolic Group (-OH): The hydroxyl group is acidic and can be deprotonated by the base used in the reaction. This can alter the electronic properties of the pyridine ring, potentially affecting its reactivity. More critically, the resulting phenoxide can interact with the catalyst or reagents in unintended ways.

  • Coordinating Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can act as a competitive ligand, inhibiting or deactivating the catalyst by blocking sites needed for the catalytic cycle to proceed.[4][5]

Q2: How do I select the optimal Palladium catalyst and ligand for this reaction?

Given the unreactive nature of the aryl chloride, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] You must use a more advanced catalytic system designed to facilitate the difficult oxidative addition step.

  • Expertise & Experience: The key is to use bulky and electron-rich ligands. These ligands stabilize the palladium center and promote the oxidative addition to the C-Cl bond.[3][6] Bulky ligands also create a steric shield around the palladium atom, which can minimize catalyst deactivation caused by the coordination of the pyridine nitrogen.[5]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are industry standards for coupling aryl chlorides.[5][6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form robust bonds with palladium, creating highly active and stable catalysts suitable for challenging couplings.[5][7]

  • Palladium Source: Using a pre-formed "precatalyst" is highly recommended. These are air-stable Pd(II) complexes that rapidly form the active Pd(0) species in solution. Examples include XPhos Pd G3 or SPhos Pd G3. This approach ensures a consistent generation of the active catalyst and avoids issues associated with reducing Pd(II) sources like Pd(OAc)₂ in situ.[8]

Q3: What is the role of the base, and which one is best for a substrate with a phenolic group?

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step.[9][10][11][12] For your specific substrate, base selection is a delicate balance. A base that is too strong can deprotonate the phenol, while one that is too weak may not activate the boronic acid effectively.

Base TypeExamplesSuitability for 5-Chloro-6-phenylpyridin-3-olRationale
Carbonates K₂CO₃, Cs₂CO₃Good to Excellent Often provide a good balance of reactivity and compatibility. Cesium carbonate (Cs₂CO₃) is more soluble and often gives better results, but is more expensive.[11][13]
Phosphates K₃PO₄Excellent (Often the best choice) Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings, especially under anhydrous or low-water conditions. It is known to minimize side reactions like protodeboronation.[8][14]
Hydroxides NaOH, KOHUse with Caution These strong bases will readily deprotonate the phenol, which may or may not be beneficial. They can also promote decomposition of some boronic acids.
Organic Bases Et₃N, DIPEAGenerally Poor Typically not strong enough to effectively promote the transmetalation step in aryl chloride couplings.[11]

Recommendation: Start with K₃PO₄ . Its efficacy in anhydrous conditions can be particularly helpful if you find that protodeboronation of your boronic acid is a significant side reaction.

Q4: Which solvent system should I use?

The solvent must be able to dissolve the reagents and, critically, must be rigorously degassed to prevent oxygen from deactivating the catalyst.[4]

  • Aprotic Ethers: 1,4-Dioxane or THF , often with a small amount of water (e.g., 10:1 or 4:1 ratio), are common and effective choices. The water helps to solubilize the inorganic base.[10][13][15]

  • Aromatic Hydrocarbons: Toluene is another excellent choice, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents: DMF can be used, but it can be difficult to fully degas and may lead to side reactions at high temperatures.[16]

Trustworthiness: Always use anhydrous solvents and ensure they are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use.[4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst System: The chosen catalyst/ligand is not active enough for the C-Cl bond activation.[2][5] 2. Catalyst Deactivation: Oxygen in the system, or coordination by the pyridine nitrogen, has killed the catalyst.[4][5][8] 3. Poor Base/Solvent Choice: The base is not soluble or not strong enough to promote transmetalation.[11][15]1. Switch to a more active system. Use a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium precatalyst. Increase catalyst loading from 1-2 mol% to 3-5 mol%.[5][6] 2. Improve degassing. Sparge the solvent with argon for 30+ minutes. Ensure the reaction is run under a positive pressure of inert gas. Use a bulky ligand to shield the palladium center.[4][5] 3. Screen bases and solvents. Switch to K₃PO₄ in anhydrous dioxane or Cs₂CO₃ in a dioxane/water mixture.[13]
Catalyst Decomposition (Reaction turns black immediately)1. Formation of Palladium Black: The Pd(0) catalyst is unstable and has agglomerated into inactive nanoparticles.[1][17] 2. Ligand Degradation: The phosphine ligand may be oxidizing.1. Use a more robust ligand. NHC or bulky biaryl phosphine ligands form more stable complexes with palladium.[5] 2. Use a precatalyst. Modern precatalysts are designed for stability and controlled release of the active Pd(0) species.[8] Ensure the reaction is strictly anaerobic.
Significant Side Products 1. Protodeboronation: The boronic acid is decomposing by reacting with trace water/protons, replacing the C-B bond with a C-H bond.[8][18] This is a major issue with many heteroaryl boronic acids. 2. Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or residual Pd(II).[19] 3. Dehalogenation: The starting material's chlorine is replaced by a hydrogen atom.[19]1. Minimize water and reaction time. Use an anhydrous base (K₃PO₄) and solvent. Use a more stable boronic acid derivative like a pinacol ester (R-B(pin)) or a MIDA boronate.[8][19] 2. Strictly anaerobic conditions. Thoroughly degas all reagents and the reaction vessel. Using a slight excess of the aryl halide can sometimes suppress this pathway.[4][19] 3. Optimize ligand and base. This is often a sign of a complex side-pathway. Re-screening the catalyst and base combination may be necessary.

Visualized Experimental Workflow

This diagram outlines the critical steps for setting up the Suzuki coupling reaction with an emphasis on maintaining an inert atmosphere.

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Add Solids: - Aryl Halide - Boronic Acid - Base seal 2. Seal Vessel reagents->seal purge 3. Evacuate & Backfill with Inert Gas (3x) seal->purge add_solvents 4. Add Degassed Solvent via Syringe purge->add_solvents add_catalyst 5. Add Catalyst System (under positive pressure) add_solvents->add_catalyst heat 6. Heat with Vigorous Stirring add_catalyst->heat monitor 7. Monitor Progress (TLC, LC-MS) heat->monitor quench 8. Cool & Quench monitor->quench extract 9. Aqueous Workup quench->extract purify 10. Column Chromatography extract->purify

Caption: Recommended workflow for Suzuki coupling setup.

Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of 5-Chloro-6-phenylpyridin-3-ol with a generic arylboronic acid.

Materials:

  • 5-Chloro-6-phenylpyridin-3-ol (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-6-phenylpyridin-3-ol, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of approx. 0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The reaction proceeds through three main stages involving a palladium catalyst.

G pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex   pd_activated Ar¹-Pd(II)(OR)L₂ pd_complex->pd_activated   pd_transmetal Ar¹-Pd(II)(Ar²)L₂ pd_activated->pd_transmetal pd_transmetal->pd0   oa_label Oxidative Addition oa_label->pd0 base_label Base (e.g., K₃PO₄) base_label->pd_complex tm_label Transmetalation tm_label->pd_activated re_label Reductive Elimination re_label->pd_transmetal ar1x Ar¹-Cl (Your Substrate) ar1x->oa_label ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b->tm_label product Ar¹-Ar² (Product) product->re_label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of your substrate to form a Pd(II) complex. This is often the slowest step for aryl chlorides.[1][20]

  • Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group (Ar²) to the palladium complex, displacing the halide/base group.[10][20]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple together and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[20]

By carefully selecting a highly active catalyst to promote oxidative addition and the correct base to facilitate transmetalation without unwanted side reactions, you can successfully navigate the challenges of this specific substrate and significantly improve your reaction yield.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? | ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

Sources

Removing palladium impurities from 5-Chloro-6-phenylpyridin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Residual Palladium from 5-Chloro-6-phenylpyridin-3-OL

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The synthesis of complex molecules like 5-Chloro-6-phenylpyridin-3-OL often relies on these powerful transformations. However, a significant challenge that arises is the contamination of the final Active Pharmaceutical Ingredient (API) with residual palladium.[3][4]

These metal residues are not benign; they can interfere with downstream biological assays, compromise drug stability, and pose toxicological risks.[5] Consequently, regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent limits on the permissible daily exposure (PDE) for elemental impurities, including palladium, in pharmaceutical products.[2][6] For oral medications, the limit is often around 10 ppm or less, depending on the daily dosage.[1][2]

This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development professionals facing the challenge of removing palladium impurities from 5-Chloro-6-phenylpyridin-3-OL and structurally related compounds. We will explore the causality behind various purification strategies and offer validated, step-by-step protocols to ensure your API meets the rigorous purity standards required for drug development.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address common issues encountered during the purification of palladium-contaminated APIs in a practical, question-and-answer format.

Q1: My initial workup and column chromatography failed to sufficiently remove palladium. What is my next step?

This is a very common scenario. While flash chromatography can remove a significant portion of palladium (often around 90%), it is frequently insufficient to reach the low ppm levels required for APIs.[5] The residual palladium may be finely dispersed or exist as soluble complexes that co-elute with your product.

Expert Recommendation: Your next step should be a targeted scavenging or adsorption method. These techniques are specifically designed to bind and remove trace metals.

  • Metal Scavengers: These are solid-supported reagents, often silica-based, functionalized with ligands that have a high affinity for palladium, such as thiols (mercaptans), amines, or phosphines.[1][7] Thiol-based scavengers like trimercaptotriazine (TMT) are particularly effective.[5]

  • Activated Carbon: Treatment with activated carbon is a cost-effective and highly efficient method for adsorbing residual palladium.[8][9] Its high surface area and porous structure trap the metal catalyst.[9]

The choice between them depends on factors like cost, scalability, and potential for non-specific binding of your API. A screening study is often recommended.

Q2: How do I choose the right palladium scavenger for a polar molecule like 5-Chloro-6-phenylpyridin-3-OL?

The polarity of both your API and the solvent system is critical. 5-Chloro-6-phenylpyridin-3-OL possesses a hydroxyl group, making it relatively polar. You need a scavenger and solvent system that maximizes the interaction between the scavenger and the palladium without causing significant loss of your product.

Causality: The scavenger's effectiveness depends on the accessibility of its binding sites to the palladium species in solution. In polar aprotic solvents like DMF, DMSO, or NMP—often used to dissolve polar APIs—some scavengers show enhanced performance. For example, microporous polystyrene TMT has been used successfully in DMF to reduce palladium levels from over 300 ppm to below 30 ppm.[8]

Workflow for Scavenger Selection:

start High Pd Levels Post-Chromatography dissolve Dissolve API in appropriate polar aprotic solvent (e.g., DMF, THF, MeCN) start->dissolve screen Screen Scavengers (small scale) - Thiol-functionalized silica (Si-TMT) - Amino-functionalized silica - Activated Carbon (e.g., Darco KB-B) - N-acetylcysteine dissolve->screen analyze Analyze Pd levels in solution (ICP-MS or rapid fluorometric assay) screen->analyze Evaluate performance decision Select most effective scavenger (highest removal, lowest API loss) analyze->decision scaleup Scale-up optimized scavenging protocol decision->scaleup end API meets ICH specification (<10 ppm) scaleup->end

Caption: Decision workflow for selecting a palladium removal agent.

Q3: Can recrystallization alone solve my palladium problem?

Recrystallization is a powerful purification technique for improving the purity of solid compounds by separating them from impurities present in the mother liquor.[10][11] However, its effectiveness for palladium removal can be variable.

Expert Insight: While recrystallization can reduce palladium levels, it is often not a standalone solution.[1] In some cases, palladium species can be incorporated into the crystal lattice, making them difficult to purge.[6] More often, recrystallization is most effective when used as a final polishing step after a primary treatment like scavenging or activated carbon. For example, a process might involve activated carbon treatment followed by anti-solvent crystallization, which has been shown to reduce palladium from 300 ppm to less than 1 ppm.[8]

Q4: How do I accurately measure my residual palladium levels?

Accurate quantification is crucial to validate your purification process. The industry-standard methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy for final product validation.[5][12]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Also a common and reliable technique.[12]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and simple method for determining palladium in API samples without complex sample preparation.[4]

For process development and rapid screening, faster, more accessible methods are available:

  • Catalysis-Based Fluorometric/Colorimetric Assays: These methods use a reaction that is catalyzed by palladium to produce a fluorescent or colored product.[3][12] The intensity of the signal correlates with the palladium concentration, allowing for high-throughput screening of different scavenging conditions.[3][13]

Q5: I'm seeing "palladium black" precipitate during my reaction. What does this mean for purification?

The formation of palladium black (colloidal metallic palladium) indicates that the Pd(0) active catalyst has agglomerated and precipitated out of solution. This can happen due to factors like the presence of oxygen or suboptimal ligand-to-metal ratios.[14][15]

Troubleshooting Implications: While it may seem beneficial that the palladium is crashing out, these fine particulates can be difficult to remove completely.

  • Initial Filtration: A simple filtration through a pad of Celite® or a similar filter aid can remove the bulk of the palladium black.[16][17]

  • Residual Soluble Pd: Do not assume all palladium has been removed. There will likely still be soluble palladium species in the filtrate that require a secondary treatment like scavenging.

Comparative Analysis of Purification Methods

The table below summarizes the primary methods for palladium removal, allowing for a quick comparison based on key process parameters.

MethodTypical EfficiencyScalabilityCostKey AdvantagePotential Drawback
Metal Scavengers High (>95%)ExcellentModerate-HighHigh selectivity for metals, minimizing API loss.[6]Cost of scavenger material can be significant at scale.
Activated Carbon Very High (>99%)ExcellentLowHighly effective and economical.[8][9]Can adsorb the API, leading to yield loss if not optimized.
Recrystallization VariableGoodLowCan remove multiple types of impurities simultaneously.May not be effective alone; risk of co-crystallization.[6]
Chromatography Moderate-HighModerateHighGood for initial bulk removal from crude mixtures.Often insufficient to reach <10 ppm levels alone.[5]
Extraction VariableExcellentLowSimple and low-cost.Often has low selectivity and may require specific chelating agents.[17]

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Palladium Removal

This protocol is a robust starting point for using activated carbon, a widely effective method.[8]

  • Dissolution: Dissolve the crude 5-Chloro-6-phenylpyridin-3-OL in a suitable solvent (e.g., Tetrahydrofuran (THF), Methanol, or N,N-Dimethylformamide (DMF)) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 wt equivalents relative to the API (i.e., for 10 g of API, add 1-5 g of activated carbon). A lower loading should be trialed first to minimize potential API loss.

  • Slurry Agitation: Agitate the resulting slurry at a controlled temperature. A slightly elevated temperature (e.g., 40-50 °C) can enhance the adsorption kinetics.[8] The duration can range from 2 to 18 hours; an initial trial of 4 hours is recommended.

  • Filtration: Allow the mixture to cool slightly and filter it through a pad of Celite® to completely remove the activated carbon. Wash the filter cake with a small amount of fresh, pre-warmed solvent to ensure complete recovery of the product.

  • Analysis & Concentration: Combine the filtrate and washes. Take an aliquot for palladium analysis (e.g., by ICP-MS) to confirm successful removal. Concentrate the solution under reduced pressure to recover the purified API.

Protocol 2: Purification via Thiol-Based Scavenger Resin

This protocol utilizes a functionalized silica scavenger, which offers high selectivity.

  • Dissolution: Dissolve the palladium-contaminated API in an appropriate solvent (e.g., DMF, THF).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent) to the solution. A typical starting point is 3-5 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small volume of the solvent to recover any adsorbed product.

  • Analysis & Concentration: Combine the filtrate and washes. Analyze a sample for residual palladium. If the levels are acceptable, concentrate the solution to obtain the purified product. If levels are still high, a second scavenger treatment may be necessary.[2]

Protocol 3: Two-Solvent Recrystallization

This protocol is ideal as a final polishing step to improve overall purity after the bulk of the palladium has been removed.[18]

  • Solvent Selection: Identify a solvent pair. "Solvent 1" should readily dissolve 5-Chloro-6-phenylpyridin-3-OL at an elevated temperature. "Solvent 2" (the anti-solvent) should be miscible with Solvent 1, but the API should be poorly soluble in it. (e.g., Methanol/Water or Ethyl Acetate/Hexane).

  • Dissolution: In an Erlenmeyer flask, dissolve the API in a minimal amount of hot Solvent 1.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add Solvent 2 dropwise until persistent cloudiness (turbidity) is observed. Add 1-2 more drops of hot Solvent 1 to just redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent 2. Dry the purified crystals under vacuum.

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharma Manufacturing. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry. Available at: [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Recrystallization - Single Solvent. University of Alberta. Available at: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Method of removing palladium. Google Patents.
  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent Optimization: 5-Chloro-6-phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 5-Chloro-6-phenylpyridin-3-ol , a critical heterocyclic scaffold in medicinal chemistry (often associated with kinase inhibitors and neuronal receptor modulators).

While many researchers default to Chloroform-d (


), this guide argues that DMSO-d6  is the superior solvent for this specific analyte. We compare spectral performance across three common solvents, demonstrating why DMSO-d6 offers the necessary hydrogen-bond stabilization to observe the diagnostic hydroxyl (-OH) proton, which is frequently invisible in non-polar media or exchanged out in protic solvents.

Structural Analysis & Assignments

To interpret the spectrum correctly, we must first deconstruct the electronic environment of the molecule. The pyridine ring is electron-deficient, further modulated by the electron-withdrawing Chlorine (C5) and the electron-donating (via resonance) Hydroxyl (C3).

The Molecule

IUPAC Name: 5-Chloro-6-phenylpyridin-3-ol Formula:


[1]
Predicted Chemical Shifts (DMSO-d6)

In DMSO-d6, the exchangeable proton (


) is slowed significantly, allowing for full structural confirmation.
Proton PositionTypeApprox. Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
-OH (C3)Hydroxyl10.50 – 11.20 Broad Singlet (br s)-Highly deshielded due to H-bonding with DMSO (

).
H-2 Pyridine8.20 – 8.40 Doublet (d)

Most deshielded ring proton. Located between electronegative N and OH group.
H-4 Pyridine7.60 – 7.80 Doublet (d)

Ortho to both OH and Cl. Shielded relative to H-2 but deshielded by Cl.
Ph-H (Ortho)Phenyl7.80 – 7.95 Multiplet (m)-Ortho protons on the phenyl ring (closest to pyridine).
Ph-H (Meta/Para)Phenyl7.40 – 7.60 Multiplet (m)-Remaining aromatic protons overlap in this region.
Visualization of Assignments

The following diagram illustrates the structural connectivity and the logic flow for assignment.

G cluster_mol 5-Chloro-6-phenylpyridin-3-ol Structure cluster_logic Spectral Assignment Logic N1 N (1) C2 C2-H N1->C2 C3 C3-OH C2->C3 H2_Signal H2 Signal (8.2-8.4 ppm) C2->H2_Signal Deshielded (Ortho to N) C4 C4-H C3->C4 OH_Signal OH Signal (10.5-11.2 ppm) C3->OH_Signal H-Bonding (DMSO) C5 C5-Cl C4->C5 H4_Signal H4 Signal (7.6-7.8 ppm) C4->H4_Signal Shielded (vs H2) C6 C6-Ph C5->C6 C6->N1 Ring Closure Ph_Signal Phenyl Signal (7.4-7.9 ppm) C6->Ph_Signal Aromatic Multiplets

Figure 1: Structural connectivity and assignment logic for 5-Chloro-6-phenylpyridin-3-ol.

Comparative Guide: Solvent Selection

This section compares the performance of DMSO-d6 against two common alternatives: Chloroform-d (


) and Methanol-d4 (

).
Why DMSO-d6 is the Superior Choice

The primary challenge with hydroxypyridines is the exchangeable proton (-OH) . In non-polar solvents, this proton undergoes rapid exchange, broadening the signal into the baseline. In protic solvents like methanol, it is lost entirely due to deuterium exchange.

DMSO-d6 acts as a hydrogen-bond acceptor , forming a stable complex with the hydroxyl proton (


). This significantly slows the exchange rate, rendering the OH peak visible as a sharp singlet or doublet, which is crucial for confirming the presence of the functional group.
Solvent Comparison Table
FeatureDMSO-d6 (Recommended) Chloroform-d (

)
Methanol-d4 (

)
OH Visibility Excellent (Sharp/Broad Singlet > 10 ppm)Poor (Broad, often invisible due to rapid exchange)None (Exchanged with D from solvent)
Solubility High (Ideal for polar aromatics)Moderate/Low (May require heating)High
Resolution Good (Viscosity may broaden peaks slightly)Excellent (Low viscosity)Good
Water Peak Distinct at 3.33 ppm Variable (usually ~1.56 ppm)Variable (~4.87 ppm)
Cost ModerateLowModerate
Decision Workflow for Solvent Selection

Use the following logic to determine the best solvent for your specific analytical needs.

SolventChoice Start Start: Analyze 5-Chloro-6-phenylpyridin-3-ol Q1 Is OH group confirmation required? Start->Q1 DMSO Select DMSO-d6 (Best for OH visibility & Solubility) Q1->DMSO Yes (Critical) CDCl3 Select CDCl3 (Only if solubility permits & OH irrelevant) Q1->CDCl3 No (Standard Check) MeOD Select MeOD (Good solubility, but OH lost) Q1->MeOD No (Solubility Issue in CDCl3)

Figure 2: Decision tree for selecting the optimal NMR solvent based on analytical requirements.

Experimental Protocol

To ensure reproducibility and spectral clarity, follow this optimized protocol for sample preparation in DMSO-d6.

Reagents & Equipment
  • Analyte: 5-Chloro-6-phenylpyridin-3-ol (>95% purity recommended).

  • Solvent: DMSO-d6 (99.9 atom % D) with 0.03% TMS (v/v).

    • Note: Ensure the solvent is dry. Water in DMSO appears at 3.33 ppm and can obscure mid-field signals or broaden the OH peak if concentration is high.

  • NMR Tube: 5 mm high-precision tube (e.g., Wilmad 507-PP).

Step-by-Step Methodology
  • Weighing: Accurately weigh 5–10 mg of the solid analyte into a clean vial.

    • Why: This concentration (~20-40 mM) is ideal for obtaining a good signal-to-noise ratio in 16-64 scans without causing aggregation.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Technique: Vortex for 30 seconds. If the solid persists, sonicate for 1 minute. Do not heat above 40°C to avoid accelerating proton exchange.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter remains.

    • Caution: Ensure the solution height in the tube is at least 4.5 cm to match the coil length of standard probes.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard 1H (zg30 or similar).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Critical: The OH proton has a long

      
       relaxation time in DMSO. A short D1 will attenuate its integral.
      
    • Scans (NS): 16 (minimum) to 64.

  • Processing:

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm or the TMS peak to 0.00 ppm .

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz) to enhance sensitivity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for substituent effects on pyridine rings).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity and H-bonding of phenols in DMSO). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 5-Chloro-6-phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Chloro-6-phenylpyridin-3-ol represents a specialized scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. In drug development pipelines, distinguishing this tri-substituted pyridine from its precursors (such as 5-chloropyridin-3-ol) and side-products (such as regioisomers) is critical for Quality Control (QC).

This guide provides a comparative IR spectroscopic analysis, designed to empower researchers to validate structural integrity without immediate recourse to NMR. By dissecting the vibrational modes of the chlorine substituent , phenyl ring , and hydroxypyridine core , we establish a robust identification protocol.

Structural Dissection & Theoretical Framework

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The electronic environment of the pyridine ring significantly shifts standard group frequencies.

Key Vibrational Zones
  • The Hydroxyl Probe (3500–3100 cm⁻¹): The C3-OH group acts as a hydrogen-bond donor/acceptor. In the solid state, this band broadens significantly due to intermolecular H-bonding with the pyridine nitrogen of adjacent molecules.

  • The Aromatic Backbone (1600–1400 cm⁻¹): A complex overlap of Pyridine C=N/C=C stretches and Phenyl C=C ring modes.

  • The Fingerprint Identifiers (<1000 cm⁻¹):

    • C-Cl Stretch: A diagnostic marker for the 5-position substitution.

    • Phenyl OOP (Out-of-Plane): Strong bending modes characteristic of a monosubstituted benzene ring.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its closest structural analogs to highlight diagnostic peaks.

Comparison 1: Target vs. Precursor (5-Chloropyridin-3-ol)
  • Alternative: 5-Chloropyridin-3-ol (Lacks the phenyl group at C6).

  • Differentiation Strategy: The presence of the phenyl ring in the target molecule introduces strong C-H out-of-plane (OOP) bending modes that are absent in the precursor.

Feature5-Chloro-6-phenylpyridin-3-ol (Target)5-Chloropyridin-3-ol (Alternative)Diagnostic Value
Phenyl OOP Bending Strong bands at ~690 & ~750 cm⁻¹ AbsentHigh. Confirms successful Suzuki coupling of the phenyl ring.
Aromatic Overtones Pattern for monosubstituted benzene (1660–2000 cm⁻¹)AbsentMedium. Often obscured by carbonyls or noise, but useful in concentrated samples.
Pyridine Ring Breathing Shifted by conjugation with phenylStandard pyridine modesLow. Subtle shifts requiring spectral overlay.
Comparison 2: Target vs. Analog (6-Phenylpyridin-3-ol)
  • Alternative: 6-Phenylpyridin-3-ol (Lacks the chlorine at C5).

  • Differentiation Strategy: The Chlorine atom is heavy; its presence dampens specific ring vibrations and introduces a C-Cl stretch.

Feature5-Chloro-6-phenylpyridin-3-ol (Target)6-Phenylpyridin-3-ol (Alternative)Diagnostic Value
C-Cl Stretch Distinct band ~1050–1090 cm⁻¹ (in-plane) AbsentHigh. Direct evidence of halogenation.
Ring Substitution Pattern Penta-substituted pattern complexityTetra-substituted patternMedium. The target spectrum will appear more "congested" in the fingerprint region.

Detailed Characteristic Peak Assignment

The following table synthesizes experimental data from structural fragments to provide the expected peak profile for 5-Chloro-6-phenylpyridin-3-ol .

Table 1: Diagnostic IR Peaks
Functional GroupWavenumber (cm⁻¹)IntensityMode AssignmentNotes
-OH (Phenolic) 3100–3400 Broad, Med-StrongO-H StretchingBroadening indicates intermolecular H-bonding (dimer/polymer). Sharp peak ~3600 cm⁻¹ only in dilute solution.
Aromatic C-H 3030–3080 WeakC-H StretchingOverlap of Pyridine and Phenyl C-H.
Pyridine/Phenyl Core 1580–1600 StrongC=C / C=N StretchingThe "skeletal vibration." Phenyl and Pyridine modes often overlap here.
Pyridine Ring ~1430–1470 MediumRing DeformationCharacteristic of the heterocyclic nitrogen system.
Phenolic C-O 1230–1280 StrongC-O StretchingShifts higher than aliphatic alcohols due to resonance with the ring.
Aryl Chloride 1050–1090 MediumC-Cl Stretching (In-plane)Often accompanied by a lower frequency band (600–800 cm⁻¹) for C-Cl stretch.
Phenyl Ring (OOP) 730–770 StrongC-H Out-of-Plane BendCritical Marker: Indicates monosubstituted phenyl ring (5 adjacent H).
Phenyl Ring (OOP) 690–710 StrongRing DeformationCritical Marker: Paired with the 730-770 band for monosubstitution confirmation.

Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water absorption masking the OH region), follow this standardized workflow.

Method: Attenuated Total Reflectance (ATR-FTIR)
  • Why ATR? Eliminates the need for KBr pellet pressing, which can induce pressure-related spectral shifts or moisture contamination.

  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) with Diamond ATR crystal.

Step-by-Step Procedure:
  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air.

  • Sample Loading: Place approximately 5–10 mg of solid 5-Chloro-6-phenylpyridin-3-ol onto the center of the crystal.

  • Contact Pressure: Lower the pressure anvil until the "force gauge" indicates optimal contact. Note: Insufficient pressure yields noisy peaks; excessive pressure can damage soft crystals, though unlikely with diamond.

  • Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences at variable wavelengths.

  • Cleaning: Wipe crystal with methanol immediately.

Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for validating the compound using IR data.

IR_Validation_Workflow Start Start: Acquire Spectrum CheckOH Check 3100-3400 cm⁻¹ (Broad Band?) Start->CheckOH CheckPhenyl Check 690 & 750 cm⁻¹ (Strong Peaks?) CheckOH->CheckPhenyl Yes (OH Present) Fail_General Unknown Impurity CheckOH->Fail_General No (Missing OH) CheckCl Check 1050-1090 cm⁻¹ (Medium Band?) CheckPhenyl->CheckCl Yes (Phenyl Present) Fail_Precursor Suspect Precursor: 5-Chloropyridin-3-ol CheckPhenyl->Fail_Precursor No (Phenyl Absent) Decision_Identity Identity Confirmed: 5-Chloro-6-phenylpyridin-3-ol CheckCl->Decision_Identity Yes (Cl Present) Fail_Analog Suspect Analog: 6-Phenylpyridin-3-ol CheckCl->Fail_Analog No (Cl Absent)

Figure 1: Decision tree for spectroscopic validation of 5-Chloro-6-phenylpyridin-3-ol, distinguishing it from common synthetic precursors and analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for general functional group assignments).

  • Sigma-Aldrich. (n.d.). IR Spectrum of 5-Chloro-3-hydroxypyridine. Retrieved from (Used as baseline for the pyridine-ol core).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Monosubstituted Benzenes. Retrieved from (Reference for Phenyl OOP modes).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for specific C-Cl and Pyridine ring deformation frequencies).

Sources

A Comparative Guide to LC-MS Methodologies for the Identification of 5-Chloro-6-phenylpyridin-3-ol Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification and characterization of degradation products of the hypothetical drug substance, 5-Chloro-6-phenylpyridin-3-ol. This document is intended for researchers, scientists, and drug development professionals engaged in impurity profiling and stability testing of pharmaceutical compounds. We will explore not only a robust, validated LC-MS/MS workflow but also compare its performance against alternative and complementary techniques, providing the rationale behind experimental choices to ensure scientific integrity and trustworthiness in your analytical outcomes.

Introduction: The Critical Role of Degradation Product Identification

In pharmaceutical development, a thorough understanding of a drug substance's stability is paramount.[1] Forced degradation studies, also known as stress testing, are intentionally conducted to produce degradation products that might be expected to form under various storage and handling conditions.[1][2] These studies are crucial for establishing degradation pathways, assessing the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate these studies to ensure the safety and efficacy of pharmaceutical products. Impurities and degradation products, even at trace levels, can impact the therapeutic performance or pose safety risks to patients.[3]

This guide uses 5-Chloro-6-phenylpyridin-3-ol, a substituted pyridinol, as a model compound to illustrate the application of modern analytical techniques in identifying its potential degradation products. The principles and methodologies discussed herein are broadly applicable to a wide range of small molecule pharmaceuticals.

Primary Analytical Approach: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the cornerstone for the identification and quantification of pharmaceutical impurities.[3][4] This technique offers a powerful combination of high-resolution separation and sensitive, specific detection, enabling the characterization of trace-level degradants in complex matrices.[5]

Rationale for HPLC-MS/MS as the Primary Choice

The selection of HPLC-MS/MS is predicated on its ability to:

  • Separate the parent drug from its degradation products with high efficiency using reversed-phase chromatography.

  • Detect a wide range of compounds with varying polarities and concentrations.

  • Provide molecular weight information of the degradation products from the initial MS scan.

  • Generate structural information through fragmentation patterns obtained from MS/MS scans, which is critical for the elucidation of unknown structures.[6][7]

Experimental Workflow for Forced Degradation and Analysis

A typical workflow for a forced degradation study and subsequent LC-MS/MS analysis is outlined below.

Forced Degradation and LC-MS/MS Workflow cluster_0 Forced Degradation cluster_1 LC-MS/MS Analysis Drug_Substance 5-Chloro-6-phenylpyridin-3-ol Stress_Conditions Acid Hydrolysis Base Hydrolysis Oxidation (H2O2) Thermal Stress Photolytic Stress Drug_Substance->Stress_Conditions Expose to Degraded_Samples Degraded Samples Stress_Conditions->Degraded_Samples Generate HPLC HPLC Separation (C18 Column) Degraded_Samples->HPLC Inject MS Mass Spectrometry (MS1) (Detect Molecular Ions) HPLC->MS Elute to MSMS Tandem MS (MS2) (Fragment Ions for Structure) MS->MSMS Select Precursor Ions Data_Analysis Data Analysis & Structure Elucidation MSMS->Data_Analysis

Caption: Workflow for forced degradation and LC-MS/MS analysis.

Detailed Experimental Protocol

Forced Degradation:

  • Acid Hydrolysis: Dissolve 1 mg/mL of 5-Chloro-6-phenylpyridin-3-ol in a 50:50 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 3 hours.[8][9]

  • Base Hydrolysis: Dissolve 1 mg/mL of the drug substance in a 50:50 mixture of acetonitrile and 0.1 N NaOH. Heat at 60°C for 3 hours.[8][9]

  • Oxidative Degradation: Dissolve 1 mg/mL of the drug substance in a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) is a good starting point for separating compounds of moderate polarity.[8]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds, followed by a re-equilibration step. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-17.1 min, 95-5% B; 17.1-20 min, 5% B.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of degradation products.

    • MS1 Scan: A full scan from m/z 100-1000 to detect all potential degradation products.

    • MS2 Scan: Product ion scans triggered for the most abundant ions detected in the MS1 scan to generate fragmentation data.

Comparative Analysis of Analytical Techniques

While HPLC-MS/MS is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal or complementary techniques to provide a higher degree of confidence in the identification of unknown degradants.[10]

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of a degradation product, significantly narrowing down the possibilities for its chemical formula.[8]

Comparison Table: Triple Quadrupole/Ion Trap MS vs. HRMS

FeatureTriple Quadrupole / Ion Trap MSHigh-Resolution Mass Spectrometry (HRMS)
Primary Strength Quantitative analysis and targeted MS/MSAccurate mass measurement and elemental composition determination
Mass Accuracy Typically > 5 ppmTypically < 5 ppm
Primary Application in Degradation Studies Targeted screening and structural elucidation via fragmentationIdentification of unknown degradants by determining their elemental formula
Cost Generally lowerGenerally higher
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the analysis of volatile or semi-volatile degradation products that are amenable to gas chromatography.[3][11] For a molecule like 5-Chloro-6-phenylpyridin-3-ol, GC-MS could be particularly useful if degradation involves the loss of polar functional groups, making the resulting product more volatile.

Advantages of GC-MS:

  • Excellent separation efficiency for volatile compounds.

  • Extensive and well-established fragmentation libraries for compound identification.

Limitations of GC-MS:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for polar compounds, adding complexity to the sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules.[4] While LC-MS provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. For unequivocal structure confirmation of a novel degradation product, isolation of the impurity followed by NMR analysis is often required.[4][12]

Data Interpretation and Structure Elucidation

The identification of an unknown degradation product is a puzzle that is solved by piecing together information from various analytical techniques.

Interpreting Mass Spectra

The mass spectrum provides two key pieces of information: the molecular weight of the ion and its fragmentation pattern.[6][7] By analyzing the mass difference between the precursor ion and its product ions, we can infer the loss of specific neutral fragments (e.g., H₂O, CO, HCl), which provides clues about the structure of the molecule.[13]

Hypothetical Fragmentation Pathway of 5-Chloro-6-phenylpyridin-3-ol:

Fragmentation Pathway Parent [M+H]+ 5-Chloro-6-phenylpyridin-3-ol Fragment1 Loss of H₂O Parent->Fragment1 Fragment2 Loss of Cl Parent->Fragment2 Fragment3 Loss of Phenyl group Parent->Fragment3 Product1 [M+H-H₂O]+ Fragment1->Product1 Product2 [M+H-Cl]+ Fragment2->Product2 Product3 [M+H-C₆H₅]+ Fragment3->Product3

Caption: A potential fragmentation pathway for 5-Chloro-6-phenylpyridin-3-ol.

Common Degradation Pathways for Substituted Pyridines

Based on the chemical literature, substituted pyridines can undergo several types of degradation reactions:

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The phenyl ring or the pyridine ring can also be hydroxylated.

  • Hydrolysis: Under acidic or basic conditions, cleavage of substituents from the pyridine ring can occur.

  • Photodegradation: UV light can induce complex rearrangements and fragmentation of the pyridine ring.[14]

  • Dehalogenation: The chlorine atom may be replaced by a hydroxyl group or other nucleophiles present in the solution.

By combining the accurate mass from HRMS, the fragmentation data from MS/MS, and knowledge of these likely degradation pathways, a putative structure for each degradation product can be proposed. For regulatory submissions requiring unequivocal identification, isolation and subsequent NMR analysis would be the final step.

Conclusion

The identification of degradation products is a scientifically rigorous process that is essential for ensuring the safety and quality of pharmaceutical products. A well-designed forced degradation study coupled with a primary analytical technique like HPLC-MS/MS provides the foundation for this process. The judicious use of complementary techniques such as HRMS, GC-MS, and NMR allows for a comprehensive and confident characterization of degradation products. The methodologies and comparative insights presented in this guide offer a robust framework for tackling the challenges of impurity profiling in drug development.

References

  • Aarav K. Sharma.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. September 22, 2025.
  • PubMed. Analytical advances in pharmaceutical impurity profiling. PubMed. May 25, 2016.
  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works.
  • IJNRD.org. Impurity Profiling in different analytical techniques. IJNRD.org. February 2, 2024.
  • Ovid. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development. Ovid.
  • PMC.
  • RSC Publishing. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. RSC Publishing.
  • ResearchGate. (PDF) Degradation of Pyridines in the Environment.
  • ACS Publications. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. ACS Omega. April 25, 2025.
  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Vilniaus universitetas. Enzymatic degradation of pyridine and pyridinols. Vilniaus universitetas.
  • Semantic Scholar. Degradation of pyridines in the environment. Semantic Scholar.
  • Scilit.
  • ResearchGate.
  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. September 15, 2015.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • HSC Chemistry - Science Ready.
  • Chemguide.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • eGyanKosh.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. September 24, 2025.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. April 18, 2022.
  • Pharmatutor. Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations.
  • MSU chemistry. Mass Spectrometry. MSU chemistry.
  • Informatics Journals. Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.
  • SciELO. a simple and sensitive lc-ms/ms method for the determination of s-phenylmercapturic acid in human urine. SciELO. October 8, 2020.
  • MDPI. Nontargeted Metabolomics for Phenolic and Polyhydroxy Compounds Profile of Pepper (Piper nigrum L.) Products Based on LC-MS/MS Analysis. MDPI. August 9, 2018.
  • Wiley Online Library. Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Wiley Online Library. December 22, 2022.
  • PMC. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. PMC. April 25, 2025.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Chloro-6-phenylpyridin-3-ol: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: An Expert's Perspective

5-Chloro-6-phenylpyridin-3-ol possesses a chemical structure—a halogenated phenyl-substituted pyridinol—that suggests several potential hazards that must be managed proactively. The presence of a chlorine atom on an aromatic ring system often increases the potential for toxicity and environmental persistence.[4] While specific data is pending, it is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[1][5]

Potential, unverified health effects could include:

  • Skin and Eye Irritation: Aromatic and heterocyclic compounds can be irritating upon contact.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.[1]

  • Systemic Toxicity: The metabolic pathways for halogenated aromatics can sometimes produce reactive intermediates, posing a risk of systemic effects.[6]

During handling, hazardous decomposition products, such as oxides of carbon and nitrogen, may form under thermal stress or in a fire.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are your primary defense against exposure. Engineering controls, such as fume hoods, are the first line of defense, with PPE providing the critical final barrier.[3]

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields meeting ANSI Z87.1 standards are mandatory at all times.[7] A face shield should be worn over safety glasses during procedures with a risk of splashing or aerosol generation.[7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good protection for incidental contact.[7] It is crucial to inspect gloves for any defects before use and to change them immediately if contamination is suspected. For extended-duration tasks or when handling larger quantities, consider double-gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[7] Clothing worn underneath should ideally be made of natural fibers like cotton.[7]
Foot Protection Closed-Toe ShoesShoes that fully cover the foot are required.[7] Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory environment.
Respiratory Protection Respirator (As Needed)All handling of the solid compound or its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient or during a large spill, a respirator may be necessary, which requires prior medical evaluation and fit-testing.[3][7]

Safe Handling Protocol: A Step-by-Step Methodology

Adherence to a strict, logical workflow is paramount for safety and experimental integrity.

Preparation:

  • Designate the Work Area: All handling of 5-Chloro-6-phenylpyridin-3-ol should be performed in a designated area, preferably within a chemical fume hood.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly before commencing work.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Avoid Dust and Aerosol Formation: When weighing or transferring the solid compound, do so carefully to prevent it from becoming airborne.[1]

  • Maintain Situational Awareness: Avoid contact with skin and eyes.[1]

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[1][5]

Post-Handling:

  • Decontamination: Clean the work surface and any equipment used.

  • Waste Segregation: Dispose of all contaminated materials in a designated, labeled hazardous waste container.[5][8]

  • Remove PPE: Remove gloves and lab coat before leaving the work area.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][5]

Emergency Procedures: Preparedness for the Unexpected

Spill Response:

  • Small Spill: For a small spill, sweep up the solid material and place it in a suitable, sealed container for disposal.[1]

  • Large Spill: Evacuate the area and prevent entry.[9] If safe to do so, and with appropriate respiratory protection, shovel the material into a suitable container for disposal. Do not allow the product to enter drains.[1]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[1][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5]

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Firefighting Measures:

  • Use carbon dioxide, dry chemical extinguishers, or water spray for fires involving this compound.[1]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from strong oxidizing agents and strong acids, as these are incompatible materials.[1]

  • Follow all OSHA guidelines for hazardous chemical storage, ensuring containers are not in high-traffic areas and are properly labeled.[10]

Disposal:

  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes), must be treated as hazardous waste.[8]

  • Dispose of waste in accordance with all federal, state, and local environmental regulations.[1][11] Do not dispose of down the drain or in general trash.[1]

  • Utilize a certified hazardous waste disposal company for final disposal.[12]

Workflow for Safe Handling and Disposal

prep Preparation handle Handling in Fume Hood prep->handle Proceed decon Decontamination handle->decon Post-Experiment waste Waste Segregation decon->waste Collect Contaminated Items ppe_remove PPE Removal & Hygiene waste->ppe_remove Secure Waste disposal Hazardous Waste Disposal ppe_remove->disposal Final Step

Caption: Logical workflow for the safe handling and disposal of 5-Chloro-6-phenylpyridin-3-ol.

References

  • Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • ITRC. (2024, September). Tire Anti-Degradants (6PPD) Team September 2024 Table 2-3.
  • Fisher Scientific.
  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • MilliporeSigma. (2025, November 6).
  • Material Safety Data Sheet. (URL not specified, general safety information synthesized from available MSDS of similar compounds)
  • Greenbook.net. (2008, September 15).
  • Thermo Fisher Scientific. (2025, September 24).
  • HSP 307 Appendix 2: Minimum Protective Clothing Required for Possible Chemical Contact. (2019, July 8).
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Occupational Safety and Health Administration.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • MilliporeSigma. (2025, September 22).
  • Regulations.gov. (2019, July 26). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORA.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Carcinogenic Potency Database. (2007, October 3). 5-chloro-o-toluidine.
  • Risk Assessment Inform
  • New Jersey Department of Health. Benzene - Hazardous Substance Fact Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.